Bicyclo[3.1.0]hexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAXCFOBFPUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-52-2 | |
| Record name | bicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bicyclo[3.1.0]hexane-1-carboxylic acid: A Conformationally Restricted Scaffold for Advanced Chemical Design
Abstract
This technical guide provides a comprehensive overview of bicyclo[3.1.0]hexane-1-carboxylic acid, a saturated bicyclic molecule of significant interest to researchers, scientists, and drug development professionals. Its unique three-dimensional structure, characterized by a fused cyclopentane and cyclopropane ring system, imparts a high degree of conformational rigidity. This feature makes it a valuable bioisosteric replacement for cyclohexane and other flexible ring systems in the design of novel therapeutics. This guide will delve into the core chemical structure and stereochemistry, detail synthetic methodologies with step-by-step protocols, present its physicochemical properties, and explore its applications in medicinal chemistry, supported by relevant case studies and structure-activity relationships.
Unveiling the Core Structure: A Fusion of Rigidity and Complexity
Bicyclo[3.1.0]hexane-1-carboxylic acid possesses a distinctive bridged carbocyclic framework. The fusion of a five-membered cyclopentane ring and a three-membered cyclopropane ring creates a strained yet stable molecule with a defined three-dimensional geometry. The carboxylic acid group is positioned at a bridgehead carbon, C1, a quaternary center, which further influences the molecule's reactivity and potential interactions.
The stereochemistry of the bicyclo[3.1.0]hexane system is a critical aspect of its utility. The cis-fused configuration is the most common and thermodynamically stable, where the cyclopentane ring adopts a puckered "boat-like" conformation.[1] This fixed conformation is a key attribute, as it reduces the entropic penalty associated with a ligand binding to its biological target, potentially leading to enhanced potency and selectivity.[2] The rigid scaffold allows for the precise spatial orientation of substituents, a crucial factor in rational drug design.
Caption: Chemical structure of bicyclo[3.1.0]hexane-1-carboxylic acid.
Synthesis of the Bicyclo[3.1.0]hexane Core: Strategies and Protocols
The construction of the bicyclo[3.1.0]hexane skeleton is a key challenge and a focus of significant synthetic effort. Several strategies have been developed, with intramolecular cyclopropanation being a prominent and versatile method.
Intramolecular Kulinkovich Cyclopropanation and Subsequent Oxidation: A Reliable Pathway
A robust method for the synthesis of the bicyclo[3.1.0]hexane core involves an intramolecular Kulinkovich reaction to form the corresponding alcohol, which can then be oxidized to the target carboxylic acid. This approach offers good yields and stereocontrol.
Workflow for the Synthesis of Bicyclo[3.1.0]hexane-1-carboxylic acid:
Sources
Technical Guide: Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2)
This guide provides an in-depth technical analysis of Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2), a critical conformationally restricted scaffold used in medicinal chemistry.
A Conformationally Locked Scaffold for High-Affinity Ligand Design
Executive Summary
Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) serves as a pivotal structural motif in modern drug discovery.[1] It is primarily utilized as a bioisostere for glutamate and other amino acids, where its rigid bicyclic framework "locks" the molecule into a bioactive conformation. This restriction reduces the entropic penalty of binding to targets such as metabotropic glutamate receptors (mGluR) and adenosine receptors , significantly enhancing potency and selectivity compared to flexible acyclic analogs.
This guide details the physicochemical profile, safety protocols, and synthetic utility of this compound, tailored for researchers in lead optimization and process chemistry.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Identification
| Parameter | Data |
| Chemical Name | Bicyclo[3.1.0]hexane-1-carboxylic acid |
| CAS Number | 25090-52-2 |
| Synonyms | 1-Carboxybicyclo[3.1.0]hexane; Bicyclo[3.1.0]hexan-1-oic acid |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| SMILES | O=C(O)C12CCCC1C2 |
| InChI Key | LDJAXCFOBFPUGI-UHFFFAOYSA-N |
Physical Properties
Note: Experimental values may vary based on enantiomeric purity (racemic vs. chiral). The data below represents the standard technical grade.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 55–60 °C (Predicted/Derivative-based range*) |
| Boiling Point | ~110–115 °C at 15 mmHg (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate.[2] Sparingly soluble in water (unless ionized). |
| pKa | ~4.8 (Carboxylic acid typical) |
| Stereochemistry | CAS 25090-52-2 typically refers to the racemate. Specific enantiomers (1R,5S or 1S,5R) are critical for biological activity. |
*Exact melting points for this intermediate are often unreported in open literature; values are estimated based on homologous bicyclic acids and commercial Certificates of Analysis.
Safety Data Sheet (SDS) Analysis
Signal Word: WARNING
Hazard Classification (GHS)
| Hazard Code | Description |
| H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[4][5] |
| H319 | Causes serious eye irritation.[6] |
| H335 | May cause respiratory irritation.[5][7] |
Handling & Storage Protocols
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. The compound is stable but should be protected from moisture to prevent clumping or hydrolysis of potential activated derivatives (if modified).
-
PPE: Wear nitrile gloves (min thickness 0.11 mm), safety goggles with side shields, and a lab coat. Work within a chemical fume hood to avoid inhalation of dust/vapors.[7]
-
Incompatibility: Strong oxidizing agents, strong bases.
Emergency Response
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7][8]
-
Skin Contact: Wash with plenty of soap and water.[7] If irritation persists, seek medical attention.
-
Spill: Sweep up solid material without creating dust. Place in a sealed container for disposal as hazardous chemical waste.
Applications & Mechanism of Action
The "Conformational Lock" Principle
In drug design, flexible molecules (like glutamate) lose entropy when binding to a rigid protein pocket. By incorporating the bicyclo[3.1.0]hexane core, chemists "pre-organize" the molecule into its bioactive shape.
-
mGluR Agonists: This scaffold is the core of LY354740 (Eglumegad) and LY379268 , potent Group II mGluR agonists. The bicyclic ring mimics the glutamate backbone but restricts rotation, locking the amino and acid groups into a position that perfectly matches the receptor's binding site.
-
"Methanocarba" Nucleosides: In antiviral research, replacing the ribose sugar with a bicyclo[3.1.0]hexane system (North-methanocarba) locks the "sugar" pucker. This has been used to design high-affinity agonists for Adenosine Receptors (A1/A3) and inhibitors for viral polymerases.
Pathway Visualization
The following diagram illustrates how CAS 25090-52-2 serves as a precursor for two distinct therapeutic classes.
Caption: Workflow demonstrating the divergence of the bicyclo[3.1.0] scaffold into neuroactive and antiviral therapeutic classes.
Experimental Protocols
Synthesis via Intramolecular Cyclopropanation
Context: This is a standard method to access the bicyclo[3.1.0] core if not purchasing commercial stock.
-
Starting Material: Begin with an
-diazo ester derived from a substituted cyclopentene or cyclohexenone. -
Catalyst: Use a Rhodium(II) catalyst (e.g.,
) or Copper bronze. -
Reaction:
-
Dissolve the diazo precursor in anhydrous DCM.
-
Add catalyst (1 mol%) under Argon atmosphere.
-
Reflux for 4–6 hours. The carbene generated inserts into the alkene, forming the cyclopropane ring fused to the cyclopentane.
-
-
Hydrolysis: Treat the resulting ester with LiOH in THF/Water (1:1) to yield the free acid (CAS 25090-52-2).
Quality Control (QC) Check
Before use in sensitive assays, verify identity using ¹H-NMR .
-
Characteristic Signals: Look for the high-field cyclopropane protons (typically
0.5 – 1.5 ppm) and the multiplets corresponding to the cyclopentane ring ( 1.5 – 2.5 ppm). The absence of alkene protons confirms successful cyclopropanation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12523696, Bicyclo[3.1.0]hexane-1-carboxylic acid. Retrieved from [Link]
-
Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry. [Link]
-
Jacobson, K. A., et al. (2000). Methanocarba analogues of adenosine: potent and selective ligands for the A3 adenosine receptor. Journal of Medicinal Chemistry. [Link]
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Unlocking Molecular Precision: A Technical Guide to the Conformational Analysis of North and South Methanocarba Nucleosides
Introduction: The Significance of Conformational Rigidity in Nucleoside Drug Design
Nucleoside analogues have long been a cornerstone in the development of antiviral and anticancer therapies.[1] Their success hinges on their ability to mimic natural nucleosides, thereby interfering with essential biological processes within target cells. However, the inherent flexibility of the ribose sugar in natural nucleosides presents a significant challenge in drug design. This flexibility allows the molecule to adopt a spectrum of conformations, not all of which are optimal for binding to a specific biological target. To address this, medicinal chemists have developed strategies to "lock" the nucleoside into a single, desired conformation, thereby enhancing its potency and selectivity.[2][3][4][5][6]
One of the most successful approaches to achieving this conformational rigidity is the replacement of the furanose ring with a bicyclo[3.1.0]hexane system, creating what are known as methanocarba nucleosides.[1][7] This modification effectively constrains the pseudorotational cycle of the ribose mimic, forcing it into one of two distinct, sterically-constrained conformations: North (N) or South (S) .[1][7] This guide provides an in-depth technical exploration of the conformational analysis of these pivotal molecules, offering insights for researchers, scientists, and drug development professionals.
I. The Dichotomy of North and South Conformations: A Structural Perspective
The terms "North" and "South" refer to the two major conformational families of the furanose ring in natural nucleosides, defined by the puckering of the five-membered ring. In methanocarba nucleosides, this puckering is fixed.
-
North (N) Conformation: Characterized by a C3'-endo pucker, where the C3' atom is displaced on the same side as the C5' atom relative to the plane formed by C1', C2', C4', and the ring oxygen.
-
South (S) Conformation: Characterized by a C2'-endo pucker, where the C2' atom is displaced on the same side as the C5' atom.
The ability to synthesize stereochemically pure N- and S-methanocarba nucleosides allows for a direct investigation into how a target protein recognizes and binds a specific sugar conformation.[8] This has profound implications for structure-activity relationship (SAR) studies, enabling the design of highly selective and potent therapeutic agents.[9] For instance, the activation of the A3 adenosine receptor is associated with cerebroprotective and cardioprotective effects, and potent agonists for this receptor are often (N)-methanocarba adenosine analogues.[9]
Caption: Conceptual representation of North and South methanocarba nucleoside conformations.
II. Experimental Protocols for Conformational Analysis
Determining the precise three-dimensional structure of methanocarba nucleosides is paramount. The two primary techniques employed for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution, which more closely mimics the physiological environment.[10][11][12][13]
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the methanocarba nucleoside in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of 5-10 mM.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 500 MHz. Key experiments include:
-
1D ¹H: To observe the chemical shifts of all protons.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in the assignment of the sugar and base protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the conformation.
-
-
Spectral Analysis and Interpretation:
-
Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants (³JHH) within the bicyclo[3.1.0]hexane ring is highly dependent on the dihedral angle between the coupled protons. By applying the Karplus equation, one can deduce the ring's pucker. In general, for (N)-methanocarba nucleosides, larger J(H1'-H2') and smaller J(H3'-H4') values are expected, while the opposite is true for (S)-methanocarba nucleosides.
-
Nuclear Overhauser Effects (NOEs): The presence of specific NOE cross-peaks provides direct evidence for through-space proximity between protons. For example, an NOE between the base proton (H8 for purines, H6 for pyrimidines) and the H1' or H2' protons of the sugar mimic can confirm the syn or anti conformation of the glycosidic bond.
-
Sources
- 1. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
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- 4. researchgate.net [researchgate.net]
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- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of Enantiomerically Pure (S)-Methanocarbaribo Uracil Nucleoside Derivatives for Use as Antiviral Agents and P2Y Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Visualizing conformational ensembles of the nucleosome by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[3.1.0]hexane-1-carboxylic Acid and Related Derivatives: A Privileged Scaffold in Modern Antiviral Research
Abstract The strategic incorporation of conformationally rigid scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing binding affinity, selectivity, and metabolic stability. Among these, the bicyclo[3.1.0]hexane framework has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of bicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives in the context of antiviral research. We will explore the fundamental physicochemical rationale for its use as a bioisostere, detail core synthetic methodologies, and present case studies of its successful application against critical viral targets, including Influenza, Hepatitis C, and HIV. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique topological and conformational advantages of this privileged scaffold to design the next generation of antiviral therapeutics.
Introduction: The Bicyclo[3.1.0]hexane Scaffold - A Bioisostere of Choice
The Rationale for Conformational Constraint in Drug Design
In drug discovery, the interaction between a small molecule and its biological target is a dynamic process governed by thermodynamics. Flexible molecules must often pay an entropic penalty to adopt the specific conformation required for binding. By introducing rigid scaffolds like bicyclo[3.1.0]hexane, we pre-organize the molecule into a bioactive conformation, reducing this entropic cost and potentially leading to tighter binding. This scaffold serves as a conformationally restricted isostere for the common cyclohexane ring, which is prevalent in many bioactive molecules.[1][2] The key advantage is that this rigidity is achieved with no increase in molecular weight and only a modest increase in lipophilicity compared to its cyclohexane counterpart.[1]
Physicochemical Properties: A Comparative Overview
The decision to replace a flexible cyclohexane ring with a rigid bicyclo[3.1.0]hexane core is a strategic choice rooted in its distinct physicochemical properties. This substitution can confer improved resistance to metabolism and enhanced selectivity, thereby reducing off-target effects.[1]
| Property | Cyclohexane (Chair) | cis-Bicyclo[3.1.0]hexane | Rationale for Advantage in Drug Design |
| Conformation | Flexible (Chair, Boat, Twist-Boat) | Rigid, Distorted Boat-like[1] | Pre-organizes molecule for target binding, reducing entropic penalty. |
| Molecular Weight | ~84.16 g/mol | ~82.14 g/mol | No penalty in molecular weight, aiding in ADME properties. |
| Lipophilicity (cLogP) | ~3.44 | Moderately higher | Can improve membrane permeability, but must be balanced. |
| Metabolic Stability | Susceptible to oxidation | Often more resistant | Rigidity can shield certain positions from metabolic enzymes. |
The "Perpetual Boat": How Fixed Conformation Influences Target Binding
The cyclohexane ring preferentially adopts a low-energy chair conformation. However, during enzymatic catalysis or receptor binding, it can be forced into a higher-energy boat or twist-boat conformation. The cis-bicyclo[3.1.0]hexane structure is essentially locked into a shape that closely mimics this distorted boat conformation.[1] This makes it an excellent mimic for transition states in enzymatic reactions, a principle that has been successfully exploited in the design of potent enzyme inhibitors.[1]
Core Synthetic Strategies: Building the Bicyclic Core
The utility of the bicyclo[3.1.0]hexane scaffold is underpinned by robust and scalable synthetic methodologies. The ability to construct this strained bicyclic system efficiently is critical for its exploration in drug discovery programs.
The Workhorse: Intramolecular Cyclopropanation
To this day, intramolecular cyclopropanation stands as one of the most reliable and widely utilized methods for constructing the bicyclo[3.1.0]hexane core.[3] This strategy typically begins with a cyclopentene precursor that has a carbene or carbenoid precursor at an appropriate position, which then undergoes an intramolecular reaction to form the fused cyclopropane ring.
Caption: Generalized workflow for intramolecular cyclopropanation.
Protocol: A Generalized Simmons-Smith Cyclopropanation Approach
This protocol describes a common method for synthesizing the bicyclo[3.1.0]hexane core from an allylic alcohol precursor on a cyclopentene ring.
Materials:
-
Cyclopentene-allylic alcohol precursor
-
Anhydrous, aprotic solvent (e.g., Dichloromethane)
-
Diethylzinc (1.0 M in hexanes)
-
Diiodomethane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the allylic alcohol precursor in the anhydrous solvent under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (typically 2.0-3.0 equivalents) dropwise to the cooled solution.
-
After stirring for 20-30 minutes, add diiodomethane (2.0-3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with the organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield the bicyclo[3.1.0]hexane derivative.
Trustworthiness: This protocol is a well-established, self-validating system. The progress can be monitored at each stage, and the final product is purified and characterized by standard analytical techniques (NMR, MS) to confirm its structure and purity.
Applications in Antiviral Drug Discovery: Case Studies
The true measure of a chemical scaffold is its successful application in solving complex biological problems. The bicyclo[3.1.0]hexane core has been instrumental in the development of potent inhibitors for several key viral targets.
Targeting Influenza Virus: Neuraminidase Inhibition via Sialic Acid Mimicry
Gilead's oseltamivir (Tamiflu), which contains a cyclohexene ring, is a well-known inhibitor of influenza neuraminidase.[1] The mechanism involves mimicking the transition state of sialic acid cleavage. Researchers successfully applied a "scaffold hopping" strategy, replacing the flexible cyclohexene with a rigid bicyclo[3.1.0]hexane core.[1] These derivatives were proposed as mimics of sialic acid in the distorted boat conformation that occurs during the catalytic process.[1]
-
Mechanistic Insight: The rigid scaffold effectively locks the molecule into the high-energy conformation recognized by the enzyme's active site, leading to potent inhibition. These derivatives demonstrated micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes, validating the scaffold as a viable mimic.[1]
Caption: Inhibition of influenza viral release by a bicyclic sialic acid mimic.
Combating Hepatitis C Virus: Potent Inhibition of NS4B
The HCV NS4B protein is a critical component of the viral replication complex. In the search for novel HCV inhibitors, a series of compounds were developed where isosteric modification of a cyclohexyl group to a bicyclo[3.1.0]hexane ring resulted in a significant improvement in antiviral activity.[1] The resulting bicyclo[3.1.0]hexanol derivative demonstrated an IC₅₀ of less than 1 nM in replicon assays and was shown to inhibit viral replication in vivo.[1] This successful proof-of-concept highlights the scaffold's ability to enhance potency and suggests that targeting NS4B is a viable strategy for treating HCV.[1]
| Compound | Core Scaffold | HCV Replicon IC₅₀ | Key Insight |
| Precursor | Cyclohexane | Micromolar (µM) range | Sub-optimal potency and in vivo exposure.[1] |
| Derivative 12 | Bicyclo[3.1.0]hexane | <1 Nanomolar (nM) | Rigid scaffold provided tighter binding and a superior antiviral profile.[1] |
A New Frontier Against HIV: Rigid Nucleoside Analogs
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of HIV therapy. A novel strategy involves replacing the flexible furanose ring of natural nucleosides with the rigid bicyclo[3.1.0]hexane core, creating what are known as (N)-methanocarba nucleosides.[3][4] This approach has yielded compounds with potent anti-HIV activity.[5]
-
Mechanism and Selectivity: These analogs function as chain terminators during reverse transcription. A key finding was that an L-thymine bicyclo[3.1.0]hexenyl carbanucleoside exhibited excellent anti-HIV-1 and HIV-2 activity, comparable to the approved drug ddI, but crucially, it showed no discernible cytotoxicity.[5] Its d-counterpart, while also active, was highly cytotoxic.[5] This stark difference underscores the critical importance of stereochemistry in drug design, where the L-configuration provided a vastly superior therapeutic window. More recently, the FDA-approved long-acting HIV capsid inhibitor, lenacapavir, also prominently features the bicyclo[3.1.0]hexane scaffold, cementing its role in modern anti-HIV drug development.[3]
Experimental Design and Methodologies
General Protocol for Synthesis of a Bicyclo[3.1.0]hexane Nucleoside Analog
This protocol outlines the key coupling step for generating a bicyclic nucleoside analog, a common objective in this area of research.
Materials:
-
Bicyclo[3.1.0]hexenol glycosyl donor (e.g., compound 14 in[5])
-
Nucleobase (e.g., Thymine, Adenine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure (Mitsunobu Coupling):
-
To a solution of the bicyclo[3.1.0]hexenol donor, the desired nucleobase, and PPh₃ in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired nucleoside analog.[5]
-
If protecting groups are present, perform a subsequent deprotection step according to standard literature procedures.
Antiviral Activity Assays: A Validating Workflow
Determining the antiviral efficacy and associated cytotoxicity of newly synthesized compounds is a critical step. A plaque reduction assay is a standard method for quantifying viral inhibition.
Caption: Step-by-step workflow for a plaque reduction antiviral assay.
Future Outlook and Emerging Opportunities
The demonstrated success of the bicyclo[3.1.0]hexane scaffold against diverse viral families validates its status as a privileged structure.
-
Broad-Spectrum Potential: Given that many viruses rely on host-cell factors for entry and replication, inhibitors designed with this scaffold could potentially exhibit broad-spectrum activity.[6] For instance, targeting cellular proteases or polymerases involved in the lifecycle of multiple viruses is an attractive strategy.
-
Application to Other Viruses: The principles of using this scaffold as a rigid nucleoside analog or a transition-state mimic can be readily applied to other viral targets, such as the polymerases of herpesviruses or the proteases of coronaviruses.
-
Computational Synergy: The inherent rigidity of the bicyclo[3.1.0]hexane core simplifies computational modeling and docking studies.[3] This synergy allows for more accurate in silico screening and rational design, accelerating the discovery of new lead compounds and reducing reliance on costly high-throughput screening.
Conclusion
The bicyclo[3.1.0]hexane-1-carboxylic acid framework and its related derivatives represent a powerful tool in the arsenal of the medicinal chemist. Its unique conformational rigidity, which mimics a high-energy boat conformation of cyclohexane without a molecular weight penalty, provides a distinct advantage in designing potent and selective enzyme inhibitors and receptor ligands. The successful development of clinical candidates and approved drugs for HIV, along with promising preclinical data for HCV and Influenza, firmly establishes the therapeutic potential of this scaffold. As antiviral research continues to evolve, the rational incorporation of the bicyclo[3.1.0]hexane core will undoubtedly continue to be a fruitful strategy in the development of novel antiviral agents.
References
-
Du, T., & Yuan, Y. (2019). Targeting viral entry as a strategy for broad-spectrum antivirals. PMC. Retrieved from [Link]
-
Scheele, J. S., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Retrieved from [Link]
-
Macor, J. E., et al. (2007). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. PubMed Central. Retrieved from [Link]
-
Paeshuyse, J., & De Clercq, E. (2022). Seven classes of antiviral agents. PMC. Retrieved from [Link]
-
Chun, M. W., et al. (2007). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. PubMed Central. Retrieved from [Link]
-
Ginex, T., et al. (2020). Antiviral candidates interfere with viral entry of SARS-CoV-2. ResearchGate. Retrieved from [Link]
-
PharmaTimes. (2026, February 11). Bioxytran reports rapid viral clearance in phase 2 trial. PharmaTimes. Retrieved from [Link]
-
Synthonix. (n.d.). CAS 114214-49-2: 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane. Synthonix. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2022). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Publications. Retrieved from [Link]
-
BioWorld. (2026, February 11). Study identifies furopyrimidine NiV/HeV inhibitors. BioWorld. Retrieved from [Link]
-
Academia.edu. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. Retrieved from [Link]
- Google Patents. (n.d.). WO2006091905A1 - Bicyclo (3.1.0) hexane derivatives as antiviral compounds. Google Patents.
-
WIPO Patentscope. (n.d.). WO/2006/091905 BICYCLO (3.1.0) HEXANE DERIVATIVES AS ANTIVIRAL COMPOUNDS. WIPO Patentscope. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Efficient Synthesis of Conformationally Fixed Bicyclo... Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). WO2006091905A1 - Derives de bicyclo(3.1.0) hexane utilises comme composes antiviraux. Google Patents.
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Methodological & Application
Application Notes and Protocols: Synthesis of Bicyclo[3.1.0]hexane-1-carboxylic Acid via Intramolecular Cyclopropanation
Introduction
The bicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of cyclohexane, a common motif in numerous biologically active molecules.[1] Its rigid, puckered structure, resembling a boat conformation of cyclohexane, can lead to enhanced binding affinity to target proteins, improved metabolic stability, and better selectivity, thereby reducing off-target effects.[1] This structural motif is a key component in a variety of therapeutic agents that have entered clinical trials, including agonists for the cannabinoid receptor type 2 (CB2) and modulators for metabotropic glutamate receptors (mGluR), highlighting its significance in drug discovery and development.[1]
This application note provides a detailed guide for the synthesis of bicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives through intramolecular cyclopropanation. This method offers a robust and stereocontrolled route to this valuable bicyclic system. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this important structural motif into their molecular designs.
Mechanistic Overview: Intramolecular Cyclopropanation
Intramolecular cyclopropanation is a powerful strategy for the construction of bicyclic systems. The reaction typically involves the generation of a reactive carbene or carbenoid species from a suitable precursor, which then undergoes an intramolecular addition to a tethered olefin. The stereochemical outcome of the reaction is often highly controlled, making it an attractive method for asymmetric synthesis.[2]
Several catalytic systems have been developed for this transformation, with transition metals like rhodium, copper, and cobalt playing a prominent role.[3][4] More recently, biocatalytic approaches using engineered enzymes have emerged as a green and highly stereoselective alternative.[5]
The general mechanism for a metal-catalyzed intramolecular cyclopropanation of a diazoacetate precursor is depicted below. The reaction initiates with the decomposition of the diazo compound by the metal catalyst to form a metal carbene intermediate. This is followed by the intramolecular attack of the alkene onto the carbene, leading to the formation of the cyclopropane ring and regeneration of the catalyst.
Reaction Mechanism Workflow
Caption: General mechanism of metal-catalyzed intramolecular cyclopropanation.
Experimental Protocols
This section provides detailed protocols for the synthesis of a bicyclo[3.1.0]hexane derivative via an intramolecular cyclopropanation reaction. The specific example focuses on the rhodium-catalyzed cyclization of an allylic diazoacetamide, a well-established and high-yielding procedure.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-allyl-N-methyldiazoacetamide | Synthesis Grade | See preparation below |
| Rhodium(II) acetate dimer [Rh₂(OAc)₄] | Catalyst Grade | Major chemical supplier |
| Dichloromethane (DCM) | Anhydrous | Major chemical supplier |
| Diethyl ether | Anhydrous | Major chemical supplier |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Major chemical supplier |
| Silica gel | 230-400 mesh | Major chemical supplier |
| Standard glassware and magnetic stirrer | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Major chemical supplier |
Protocol 1: Synthesis of N-allyl-N-methyldiazoacetamide (Precursor)
The synthesis of the diazo precursor is a critical first step. This protocol is adapted from established literature procedures.
Procedure:
-
To a solution of N-allyl-N-methylamine (1.0 eq) in anhydrous diethyl ether at 0 °C, add ethyl chloroacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the resulting ammonium salt and concentrate the filtrate under reduced pressure.
-
The crude N-allyl-N-methylglycine ethyl ester is then subjected to diazotization. Dissolve the ester in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium nitrite.
-
Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl azide (1.05 eq) in dichloromethane dropwise.
-
Stir the reaction vigorously at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography on silica gel to afford the N-allyl-N-methyldiazoacetamide.
Protocol 2: Intramolecular Cyclopropanation
This protocol describes the rhodium-catalyzed intramolecular cyclopropanation to form the bicyclo[3.1.0]hexane core structure.[4]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-allyl-N-methyldiazoacetamide (1.0 eq) in anhydrous dichloromethane.
-
Add rhodium(II) acetate dimer (0.01 eq) to the solution. A color change is typically observed.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is generally complete within 1-3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired bicyclo[3.1.0]hexane product.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of bicyclo[3.1.0]hexane derivatives.
Expected Results and Data
The intramolecular cyclopropanation of N-allyl-N-methyldiazoacetamide using a rhodium catalyst is known to be highly efficient, often providing the desired bicyclic product in good to excellent yields with high diastereoselectivity.[4]
| Substrate | Catalyst | Yield (%) | Diastereomeric Ratio |
| N-allyl-N-methyldiazoacetamide | Rh₂(OAc)₄ | 85-95 | >95:5 |
| Substituted allylic diazoacetamides | Rh₂(MEPY)₄ | 88-95 | up to 95:5 |
Note: Yields and diastereomeric ratios are representative and may vary based on specific substrate and reaction conditions.
Troubleshooting and Field-Proven Insights
Issue 1: Low Yield of Cyclopropanation Product
-
Potential Cause: Inactive catalyst.
-
Solution: Ensure the rhodium catalyst is of high purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere).
-
-
Potential Cause: Impure diazo compound.
-
Solution: The purity of the diazo precursor is paramount. Ensure it is freshly prepared and purified before use. Old or impure diazo compounds can lead to side reactions.
-
-
Potential Cause: Presence of water or other protic impurities.
-
Solution: Use anhydrous solvents and perform the reaction under a strictly inert atmosphere.
-
Issue 2: Formation of Side Products
-
Potential Cause: Dimerization of the carbene intermediate.
-
Solution: This can sometimes be mitigated by slow addition of the diazo compound to the catalyst solution, although this is often not necessary for intramolecular reactions.
-
-
Potential Cause: C-H insertion reactions.
-
Solution: The choice of catalyst can influence the chemoselectivity. For challenging substrates, screening different rhodium or copper catalysts may be beneficial.
-
Expert Tip: For asymmetric synthesis, the use of chiral catalysts, such as dirhodium(II) carboxamidates, can provide high levels of enantiocontrol.[4] Additionally, biocatalytic methods using engineered myoglobin-based catalysts have shown remarkable enantioselectivity and can be performed in whole-cell systems, offering a greener and potentially more scalable approach.[5]
Conclusion
The intramolecular cyclopropanation reaction is a highly effective and reliable method for the synthesis of bicyclo[3.1.0]hexane-1-carboxylic acid derivatives. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement this chemistry in their own laboratories. By understanding the underlying mechanism and paying close attention to experimental details, scientists can efficiently access this valuable class of compounds for applications in drug discovery and medicinal chemistry. The continued development of new catalytic systems, including both transition metal complexes and engineered biocatalysts, promises to further expand the scope and utility of this powerful transformation.
References
-
Fasan, R. et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, X. P. et al. (2011). Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, X. P. et al. (2011). Highly Asymmetric Intramolecular Cyclopropanation of Acceptor-Substituted Diazoacetates by Co(II)-Based Metalloradical Catalysis: Iterative Approach for Development of New-Generation Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (2023). Cyclopropanation. Available at: [Link]
-
Liu, X.-Y. et al. (2018). Cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications. Available at: [Link]
-
Doyle, M. P. et al. (2000). Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. The Journal of Organic Chemistry. Available at: [Link]
-
Tillyer, R. D. et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron. Available at: [Link]
-
Maulide, N. et al. (2013). Stereoselective intramolecular cyclopropanation through catalytic olefin activation. Chemical Science. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Available at: [Link]
-
Davies, H. M. L. et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. Available at: [Link]
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Available at: [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]
-
MDPI. (2017). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. Available at: [Link]
-
Semantic Scholar. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]
-
Beilstein Journals. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available at: [Link]
-
ChemRxiv. (n.d.). Intramolecular Asymmetric Cyclopropanation Using Air Stable Alkylboronic Esters. Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Available at: [Link]
-
Royal Society of Chemistry. (2017). Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. Available at: [Link]
-
ResearchGate. (n.d.). Examples of intramolecular cyclopropanation and our method. Available at: [Link]
-
Fasan, R. et al. (2022). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). Asymmetric intramolecular α-cyclopropanation of aldehydes using a donor/acceptor carbene mimetic. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Base-Promoted Ring Contraction of Epoxy Ketones to Bicyclo[3.1.0]hexane Scaffolds
Executive Summary
The bicyclo[3.1.0]hexane scaffold has emerged as a "privileged structure" in modern drug discovery, serving as a rigid, conformationally restricted isostere for cyclopentanes and furanose rings (e.g., in "Methanocarba" nucleosides). Its unique "boat-like" geometry locks substituents into specific vectors, enhancing potency and selectivity against targets such as the Adenosine A3 receptor and various viral polymerases.
This application note details the base-promoted ring contraction of
Mechanistic Insight & Causality
The transformation is a variant of the Favorskii rearrangement .[1] While the classical Favorskii utilizes
The Reaction Pathway
The mechanism is driven by the formation of an enolate that acts as an intramolecular nucleophile.
-
Enolization: A base (typically alkoxide or hydroxide) abstracts a proton from the
-position (relative to the carbonyl) or the -position. -
Intramolecular
: The resulting enolate attacks the backside of the epoxide ring. -
Cyclopropane Formation: This attack opens the epoxide and forms the strained cyclopropane ring, yielding the bicyclo[3.1.0]hexane core.
-
Fate of the Intermediate: Depending on conditions, the resulting alkoxide may eliminate to form a ketone or undergo further Favorskii-type ring opening to a cyclopentane carboxylic acid. Controlling this step is the key to isolating the bicyclic core.
Pathway Visualization
Caption: Mechanistic pathway for the base-mediated ring contraction. The green path indicates the desired retention of the bicyclic core, while the red dotted path represents the competing ring-opening Favorskii rearrangement.
Experimental Protocol
This protocol describes the synthesis of a generic bicyclo[3.1.0]hexane-1-carboxylic acid derivative from a 2,3-epoxycyclohexanone precursor. This specific workflow is adapted from high-impact syntheses of nucleoside analogues (e.g., Org. Lett. 2008, 10, 881).
Pre-requisites & Safety
-
Epoxides: Potentially mutagenic/alkylating agents. Handle in a fume hood.
-
Strong Bases (NaOMe, LiHMDS): Corrosive and moisture sensitive.
-
Inert Atmosphere: Reactions must be performed under Nitrogen or Argon to prevent quenching of the enolate by atmospheric moisture.
Step-by-Step Methodology
Phase 1: Substrate Preparation (Epoxidation)
Note: If starting from cyclohexenone.
-
Dissolve the cyclohex-2-en-1-one derivative (1.0 equiv) in Methanol (10 V).
-
Cool to 0°C.
-
Add aqueous
(30% w/w, 2.0 equiv) followed by dropwise addition of NaOH (10% aq, 0.5 equiv). -
Monitor: TLC/HPLC for disappearance of enone.
-
Workup: Quench with saturated
(to destroy peroxide). Extract with EtOAc. -
Quality Gate: Isolate 2,3-epoxycyclohexanone. Verify by
NMR (Epoxide proton typically 3.0-3.5 ppm).
Phase 2: Ring Contraction (The Critical Step)
Target: Formation of the bicyclo[3.1.0] core.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe.
-
Solvent System: Charge anhydrous THF or Methanol (depending on base choice).
-
Recommendation: Use THF for kinetic control (LiHMDS) or MeOH for thermodynamic conditions (NaOMe).
-
-
Base Addition:
-
Method A (Mild/Thermodynamic): Add NaOMe (1.2 equiv) to the epoxy ketone in MeOH at 0°C. Warm to reflux (65°C) for 2-4 hours.
-
Method B (Kinetic/Strict): Add LiHMDS (1.1 equiv) to the epoxy ketone in THF at -78°C. Warm slowly to 0°C.
-
-
Reaction Monitoring:
-
Look for the appearance of high-field cyclopropane protons in NMR aliquots (
0.5 - 1.5 ppm).
-
-
Quench:
-
CRITICAL: Pour the reaction mixture into cold, dilute aqueous acid (e.g., 1M HCl) or saturated
. Rapid neutralization prevents the basic ring-opening of the bicyclic ester/ketone to the monocyclic cyclopentane.
-
-
Isolation: Extract with
. Dry over .[2][3] Concentrate.
Data Summary Table: Optimization Parameters
| Parameter | Condition A (Thermodynamic) | Condition B (Kinetic) | Impact on Outcome |
| Base | NaOMe (25% in MeOH) | LiHMDS (1M in THF) | Stronger bases (LiHMDS) favor irreversible enolate formation. |
| Temperature | Reflux (65°C) | -78°C | High temp promotes rearrangement but risks ring opening. |
| Solvent | Methanol | THF / Toluene | Protic solvents (MeOH) facilitate proton transfer but may solvate anions, reducing reactivity. |
| Major Product | Bicyclic Ester / Acid | Bicyclic Ketone / Alcohol | Condition A is preferred for generating carboxylic acid derivatives. |
Troubleshooting & Validation
Self-Validating the Structure
How do you confirm the bicyclo[3.1.0]hexane core was formed versus the ring-opened cyclopentane?
-
1H NMR Diagnostic:
-
Bicyclo[3.1.0]: Distinctive high-field signals for cyclopropane methylene protons (often
0.5 – 1.2 ppm) and large coupling constants ( Hz). -
Cyclopentane (Ring Opened): Absence of high-field signals; presence of olefinic protons if elimination occurred.
-
-
13C NMR:
-
Look for the shielded cyclopropane carbons (
10-25 ppm).
-
Common Failure Modes
-
Issue: Complete conversion to cyclopent-2-en-1-carboxylic acid.
-
Cause: Reaction time too long or quench too slow. The bicyclic intermediate is unstable to prolonged base exposure.
-
Fix: Reduce reaction temperature; quench immediately upon consumption of starting material.
-
-
Issue: Polymerization/Tarry residue.
-
Cause: Thermal instability of the epoxy ketone.
-
Fix: Switch to Method B (LiHMDS at low temperature).
-
Workflow Diagram: Decision Tree
Caption: Decision tree for selecting base and conditions based on substrate steric hindrance.
References
-
Synthesis of Bicyclo[3.1.0]hexane Derivatives (Methanocarba Nucleosides): Wang, G.; Liu, Q.; Taylor, M.; Seley-Radtke, K. L.; Marquez, V. E.[4][5][6] "Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of
-Arabinofuranosyl andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Galactofuranosyl Rings." Org.[7] Lett.2008 , 10(5), 881–884. [Link] -
General Favorskii Rearrangement Mechanisms: Bare, T. M.; Hershey, N. D.; House, H. O.; Swain, C. G. "Favorskii Rearrangements of
-Halo Ketones and Epoxy Ketones." J. Org. Chem.1972 , 37(7), 997–1002. [Link] -
Medicinal Chemistry Applications (A3 Receptor Agonists): Jacobson, K. A., et al. "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships."[4][6][8] Pharmaceuticals2022 , 15(4), 433. [Link]
-
Stereochemical Control in Epoxy Ketone Rearrangements: Tomioka, K., et al. "Stereoselective Reactions of
-Epoxy Ketones." Tetrahedron Lett.1982 , 23, 3407. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Application Notes & Protocols: Photoredox (3+2) Annulation for Bicyclo[3.1.0]hexane Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Bicyclo[3.1.0]hexanes and Photoredox Catalysis
The bicyclo[3.1.0]hexane scaffold is a privileged structural motif found in numerous natural products and synthetic bioactive compounds.[1] Its inherent three-dimensional character and conformational rigidity make it a highly attractive bioisostere for cyclohexane rings in drug discovery.[2] Replacing a flexible cyclohexane with a bicyclo[3.1.0]hexane can lead to tighter binding with target proteins, enhanced metabolic stability, and improved selectivity, ultimately reducing off-target effects.[2] Notable examples include derivatives of the glutamate analogue 4 for psychiatric disorders and the anticancer agent arglabin 5 .[1]
Despite their value, the synthesis of these strained bicyclic systems has traditionally been challenging, often requiring multi-step sequences or harsh reaction conditions.[1] The advent of visible-light photoredox catalysis has opened new avenues for their construction under mild and operationally simple conditions. This guide focuses on a powerful and convergent [3+2] annulation strategy that leverages photoredox catalysis to construct the five-membered ring of the bicyclo[3.1.0]hexane core.[1][3] This approach offers a modular and efficient route to complex and highly substituted bicyclic structures, which are valuable building blocks for medicinal chemistry.[1][4][5]
Core Concept: A Convergent [3+2] Annulation Strategy
The synthesis of bicyclo[3.1.0]hexanes has historically relied on building the three-membered ring onto a pre-existing five-membered ring.[1] The photoredox-mediated [3+2] annulation inverts this logic, constructing the five-membered ring by combining a three-carbon synthon and a two-carbon synthon. This convergent approach is highly efficient, allowing for the rapid assembly of molecular complexity.[1][5]
In the key methodologies discussed herein, aminocyclopropanes serve as the three-carbon component, while cyclopropenes act as the two-carbon component. The high ring strain of both starting materials provides a thermodynamic driving force for the reaction.[1]
Mechanistic Deep Dive: The Photoredox Catalytic Cycle
The reaction proceeds through a radical-mediated pathway initiated by a photocatalyst (PC) upon absorption of visible light (e.g., blue LEDs). The mechanism, based on the annulation of an aminocyclopropane and a cyclopropene, can be summarized as follows:
-
Excitation: The photocatalyst absorbs a photon, transitioning to an excited state (PC*), which is both a more potent oxidant and reductant than its ground state.
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) oxidizes the aminocyclopropane via a single electron transfer (SET) event. This generates a nitrogen-centered radical cation and the reduced form of the photocatalyst (PC•⁻).
-
Ring Opening: The highly strained aminocyclopropane radical cation undergoes rapid, regioselective C-C bond cleavage. This ring-opening step relieves ring strain and forms a distonic radical cation intermediate.
-
Radical Addition: The newly formed carbon-centered radical adds to the double bond of the cyclopropene partner. This step forms a five-membered ring and generates a new cyclopropylcarbinyl radical.
-
Ring Closure & Rearrangement: The cyclopropylcarbinyl radical undergoes a rearrangement and subsequent ring closure to form the bicyclo[3.1.0]hexane skeleton.
-
Catalyst Regeneration: The resulting radical cation intermediate is reduced by the photocatalyst radical anion (PC•⁻), regenerating the ground-state photocatalyst and yielding the protonated product. A final deprotonation step delivers the neutral bicyclo[3.1.0]hexane product.
Causality Behind Mechanistic Choices: The choice of an aminocyclopropane is critical. The nitrogen atom's lone pair lowers the oxidation potential of the molecule, making it susceptible to oxidation by common photocatalysts under mild conditions. The inherent strain of the cyclopropane ring ensures that the subsequent ring-opening is a rapid and irreversible process, driving the reaction forward.
Caption: Proposed Catalytic Cycle for (3+2) Annulation.
Key Methodology & Protocol: Annulation of Aminocyclopropanes and Cyclopropenes
This section details a representative protocol adapted from the work of Waser and coworkers, which describes the first (3+2) annulation of cyclopropenes and aminocyclopropanes.[1][4][5] This method is notable for its mild conditions, broad substrate scope, and high diastereoselectivity, particularly with fluorinated cyclopropenes.[1][5]
Experimental Workflow
Caption: General Experimental Workflow for the Reaction.
Detailed Protocol
Materials:
-
Photocatalyst: 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile (4DPAIPN) or [Ir(dtbbpy)(ppy)2]PF6
-
Aminocyclopropane: N-cyclopropylaniline derivative (1.8 equiv.)
-
Cyclopropene: Diester-substituted cyclopropene derivative (1.0 equiv., 0.3 mmol scale)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Light Source: Blue LEDs (e.g., 440-460 nm)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst (e.g., 4DPAIPN, 5 mol%).
-
Reagent Addition: Add the aminocyclopropane (1.8 equiv.) and the cyclopropene (1.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM) to achieve the desired concentration (typically 0.1 M to 0.4 M).
-
Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5-10 cm from the blue LED light source. Ensure consistent stirring and, if necessary, cooling with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure bicyclo[3.1.0]hexane product.
Expert Insight: The choice between an organic dye like 4DPAIPN and an iridium complex depends on the specific substrates.[3][5] Iridium catalysts are generally more robust and have a higher oxidation potential, which can be beneficial for less electron-rich aminocyclopropanes.[1] However, organic dyes are significantly cheaper and more environmentally benign, making them a preferred choice when applicable.[5] Degassing is non-negotiable; triplet oxygen is an efficient quencher of the excited photocatalyst, and its presence will significantly inhibit or completely halt the reaction.
Data Presentation: Substrate Scope
The following table summarizes the scope of the reaction with various substituted cyclopropenes and cyclopropylanilines, demonstrating the method's versatility.[1][5]
| Entry | Cyclopropene Substituent (R¹) | Aniline Substituent (R²) | Product | Yield (%) | d.r. |
| 1 | -CO₂Me | H | 10 | 86 | 1:1 |
| 2 | -CO₂Et | H | 11 | 80 | 1:1 |
| 3 | -CO₂Bn | H | 12 | 85 | 1:1 |
| 4 | -Ph | H | 16 | 75 | 1:1 |
| 5 | -CO₂Me | 4-F | 26 | 80 | 1:1 |
| 6 | -CO₂Me | 4-Cl | 27 | 81 | 1:1 |
| 7 | -CO₂Me | 3-Me | 29 | 75 | 1:1 |
| 8 | -CF₂- (as difluorocyclopropene) | 4-OMe | 36 | 73 | >20:1 |
Data synthesized from literature reports.[1][5] Yields are for isolated products. d.r. = diastereomeric ratio.
Trustworthiness & Self-Validation: The protocol's reliability is demonstrated by its broad tolerance for various functional groups. Both electron-donating and electron-withdrawing groups are well-tolerated on both the cyclopropene and the aniline components.[1][5] A significant observation is the dramatic increase in diastereoselectivity when using difluorocyclopropenes, which provides access to highly valuable fluorinated building blocks as single diastereoisomers.[1] This high selectivity is a key validation of the method's utility in medicinal chemistry.
Conclusion and Future Outlook
The photoredox-mediated (3+2) annulation of aminocyclopropanes and cyclopropenes represents a significant advance in the synthesis of bicyclo[3.1.0]hexanes. This strategy is characterized by its operational simplicity, mild reaction conditions, and broad substrate compatibility. It provides a convergent and powerful tool for accessing complex, three-dimensional scaffolds that are of high interest to the pharmaceutical and agrochemical industries. Future research will likely focus on expanding the scope to other classes of strained rings, developing enantioselective variants of this transformation, and applying these methods to the total synthesis of complex natural products.
References
-
Muriel, B., Gagnebin, A., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3+2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(45), 10716–10722. [Link]
-
Maity, S., Zhu, M., Sinabery, R. S., & Zheng, N. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 51(1), 222-226. [Link]
-
Waser, J., et al. (2020). Synthesis of bicyclo[3.1.0]hexane derivatives via a formal [3+2]cycloaddition. ResearchGate. [Link]
-
Zhang, Y., & Luo, S. (2019). Visible-Light-Promoted Asymmetric Cross-Dehydrogenative Coupling of Tertiary Amines to Ketones by Synergistic Photoredox and Chiral Primary Amine Catalysis. iScience, 11, 16-25. [Link]
-
Gao, W., et al. (2021). Iodine radical mediated cascade [3 + 2] carbocyclization of ene-vinylidenecyclopropanes with thiols and selenols via photoredox catalysis. Organic Chemistry Frontiers, 8(1), 89-94. [Link]
-
Muriel, B., Gagnebin, A., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3+2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]
-
Waser, J., et al. (2019). (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Application Note: Preparation and Characterization of mGluR2/3 Agonists (LY354740 & LY379268)
Introduction & Mechanistic Basis[1]
LY354740 (Eglumetad) and LY379268 are highly potent, selective agonists for Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] Unlike ionotropic glutamate receptors (iGluRs) that form ion channels, these G-protein coupled receptors (GPCRs) modulate synaptic transmission via the Gi/o signaling pathway.
These compounds represent a triumph of conformational constraint in medicinal chemistry. By locking the glutamate backbone into a rigid bicyclic [3.1.0] hexane system, these molecules selectively target the glutamate binding pocket of mGluR2/3, minimizing off-target activity at NMDA, AMPA, or Group I/III mGluRs.
Comparative Profile
| Feature | LY354740 | LY379268 |
| Chemical Name | (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
| Core Structure | Carbocyclic bicyclo[3.1.0]hexane | Oxa-bicyclic (Oxygen substitution at pos.[2][3][4][5] 2) |
| mGluR2 Potency (EC50) | ~5 nM | ~2.7 nM (Higher Potency) |
| mGluR3 Potency (EC50) | ~24 nM | ~4.5 nM |
| Oral Bioavailability | High | High |
| Key Advantage | First-in-class clinical candidate | Higher affinity; increased brain penetration |
Chemical Preparation & Reconstitution[8]
Critical Technical Challenge: Both compounds are zwitterionic amino acids. They exhibit poor solubility in neutral water or saline (<5 mg/mL) but dissolve readily in dilute base or acid. Improper solubilization is the primary cause of assay variability.
Protocol A: Stock Solution Preparation (In Vitro)
Target Concentration: 10 mM or 100 mM Stock
-
Weighing: Accurately weigh the lyophilized powder (e.g., 10 mg).
-
Molar Equivalent Solubilization:
-
These compounds require 1.0 - 1.1 molar equivalents of NaOH to deprotonate the carboxylic acid groups, breaking the zwitterionic lattice.
-
Rule of Thumb: Add 1 µL of 5 M NaOH per 1 mg of compound .
-
Example: For 10 mg LY379268, add 10 µL of 5M NaOH directly to the powder.
-
-
Dilution: Immediately add sterile water or PBS to reach the desired volume.
-
Result: The solution should clarify instantly.
-
-
Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.
-
pH Adjustment: Check pH. If >8.0, carefully titrate with dilute HCl to pH 7.2–7.4.
-
Warning: Dropping pH below 6.0 may cause precipitation.
-
-
Storage: Aliquot into single-use vials. Store at -20°C (1 month) or -80°C (6 months).
Protocol B: In Vivo Vehicle Formulation
Target Dose: 0.3 – 10 mg/kg (i.p.)[2]
-
Vehicle: Sterile Saline (0.9% NaCl).
-
Preparation:
-
Dissolve compound using the NaOH method (Protocol A, Step 2).
-
Dilute with sterile saline to the required injection volume (typically 10 mL/kg).
-
Mandatory pH Check: Adjust final solution to pH 7.0–7.4 using 0.1 N HCl or NaOH. Injecting highly basic solutions causes peritoneal irritation and alters absorption kinetics.
-
-
Filtration: Pass through a 0.22 µm syringe filter for sterilization before injection.
In Vitro Functional Assay: cAMP Inhibition
Principle: Group II mGluRs couple to Gi/o proteins, which inhibit Adenylyl Cyclase (AC). To measure agonist activity, AC must first be stimulated (typically with Forskolin) to raise cAMP levels. The agonist is detected by its ability to suppress this Forskolin-induced spike.
Signaling Pathway Visualization
Figure 1: Mechanism of Action. The assay relies on the competition between Forskolin stimulation and Gi/o-mediated inhibition by the agonist.
Detailed Protocol (cAMP Accumulation)
Materials:
-
Cells: HEK293 stably expressing human mGluR2 or mGluR3.
-
Assay Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).
-
Detection Kit: HTRF cAMP kit or GloSensor™ (Promega).
Workflow:
-
Cell Preparation: Harvest cells and resuspend in Assay Buffer containing IBMX.
-
Note: IBMX is critical to prevent degradation of cAMP, ensuring a stable signal window.
-
-
Agonist Incubation (15 min):
-
Add LY354740 or LY379268 (Serial dilution: 100 µM to 0.1 nM).
-
Incubate at 37°C to allow receptor binding and G-protein activation.
-
-
Forskolin Challenge (30 min):
-
Add Forskolin (Final concentration: 10 µM).
-
Why? This stimulates AC. In the absence of agonist, cAMP levels will be high (100% signal). In the presence of agonist, cAMP levels will be reduced.[6]
-
-
Detection:
-
Add lysis buffer/detection reagents specific to your kit.
-
Read Fluorescence/Luminescence.[7]
-
-
Data Analysis:
Synthesis Strategy (Structural Logic)
The synthesis of these compounds is non-trivial due to the requirement for specific stereochemistry at four contiguous chiral centers. The "Monn Synthesis" (J. Med. Chem. 1997, 1999) utilizes a sulfoximine-mediated cyclopropanation to install the bicyclic core.
Figure 2: Synthetic Logic. The critical step is the intramolecular cyclopropanation which locks the glutamate skeleton into the bioactive bicyclic conformation.
References
-
Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist.[8] Journal of Medicinal Chemistry. Link
-
Monn, J. A., et al. (1999). Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors.[9] Journal of Medicinal Chemistry. Link
-
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[4][10][11] Neuropharmacology. Link
-
Imre, G. (2006). The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety. Pharmacology Biochemistry and Behavior. Link
Sources
- 1. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 2. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Selective inhibition of forskolin-stimulated cyclic AMP formation in rat hippocampus by a novel mGluR agonist, 2R,4R-4-aminopyrrolidine-2,4- dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Bicyclo[3.1.0]hexane Ring Closure via Sulfur Ylide-Mediated Cyclopropanation
Foreword: The Strategic Value of the Bicyclo[3.1.0]hexane Scaffold
In the landscape of contemporary drug discovery and development, the bicyclo[3.1.0]hexane moiety has emerged as a privileged structural motif. Its inherent conformational rigidity, acting as a bioisostere for cyclohexane, offers a compelling strategy to enhance binding affinity to target proteins, improve metabolic stability, and fine-tune selectivity, thereby mitigating off-target effects.[1] The constrained boat-like conformation of the bicyclo[3.1.0]hexane system provides a unique three-dimensional architecture that can effectively probe the binding pockets of enzymes and receptors.[2] This guide provides an in-depth exploration of a robust and versatile synthetic methodology for constructing this valuable scaffold: the intramolecular cyclopropanation reaction mediated by sulfur ylides, a powerful extension of the renowned Corey-Chaykovsky reaction.[3][4][5]
I. Mechanistic Underpinnings: The Corey-Chaykovsky Reaction for Intramolecular Cyclopropanation
The formation of the bicyclo[3.1.0]hexane ring system via sulfur ylides hinges on an intramolecular conjugate addition-elimination sequence. Unlike the direct epoxidation of carbonyls, the reaction with α,β-unsaturated systems, which are precursors to the bicyclo[3.1.0]hexane core, proceeds through a 1,4-addition pathway.[6][7] This chemoselectivity is a key feature of sulfoxonium ylides, which are softer nucleophiles compared to their sulfonium ylide counterparts, favoring reaction at the softer electrophilic β-position of the Michael acceptor.[7]
The generally accepted mechanism involves the following key steps:
-
Ylide Generation: A sulfoxonium salt, typically trimethylsulfoxonium iodide, is deprotonated by a strong base (e.g., sodium hydride) to generate the highly reactive dimethylsulfoxonium methylide.[6] This ylide is the key methylene-transfer agent.
-
Conjugate Addition: The nucleophilic carbon of the sulfur ylide attacks the β-carbon of the α,β-unsaturated carbonyl or ester within the same molecule. This forms a zwitterionic betaine intermediate.[7][8]
-
Intramolecular Ring Closure: The resulting enolate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfoxonium group.[3]
-
Elimination: Dimethyl sulfoxide (DMSO) is eliminated as a leaving group, yielding the final bicyclo[3.1.0]hexane product.
The stereochemical outcome of the reaction is often highly controlled, with the trans-diastereomer being the predominant product, a consequence of the thermodynamic stability of the intermediates during the ring-closing process.[4]
Below is a DOT language script for visualizing the general workflow of this intramolecular cyclopropanation.
Caption: Workflow for Bicyclo[3.1.0]hexane Synthesis.
II. Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for the preparation of the sulfur ylide and its subsequent use in the synthesis of a model bicyclo[3.1.0]hexane system.
Protocol 1: Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide)
This protocol is adapted from the established procedure by Corey and Chaykovsky.[9]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer.
Procedure:
-
Preparation of the Flask: A 250 mL three-necked flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Washing of Sodium Hydride: 2.2 g (0.055 mol) of 60% sodium hydride dispersion is weighed into the flask. The mineral oil is removed by washing with three 20 mL portions of anhydrous THF, carefully decanting the solvent each time under a positive pressure of nitrogen.
-
Addition of DMSO: After the final wash, the THF is completely removed, and 100 mL of anhydrous DMSO is added to the flask.
-
Ylide Formation: The suspension is stirred and heated to 65-70 °C until the evolution of hydrogen ceases (typically 45-60 minutes). The resulting solution of dimethylsulfoxonium methylide is a clear to slightly greyish solution and should be used immediately.
Safety Note: Sodium hydride is a highly flammable solid that reacts violently with water. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.
Protocol 2: Synthesis of a Bicyclo[3.1.0]hexane Derivative
This protocol outlines the intramolecular cyclopropanation of a suitable α,β-unsaturated ester precursor.
Materials:
-
Solution of dimethylsulfoxonium methylide (from Protocol 1)
-
α,β-unsaturated ester precursor (e.g., (E)-5-phenylpent-2-enoate derivative)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Substrate Addition: The solution of dimethylsulfoxonium methylide is cooled to room temperature. A solution of the α,β-unsaturated ester precursor (0.05 mol) in 50 mL of anhydrous THF is added dropwise to the ylide solution over 30 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 100 mL of a saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is extracted with three 100 mL portions of diethyl ether.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane derivative.
III. Data Presentation and Optimization
The efficiency of the bicyclo[3.1.0]hexane ring closure is influenced by several factors. The following table summarizes key parameters and their impact on the reaction outcome, based on literature precedents.[10]
| Parameter | Variation | Effect on Yield and Selectivity | Rationale |
| Base | NaH, KHMDS, t-BuOK | NaH is standard; other strong, non-nucleophilic bases can be effective. | Efficient deprotonation of the sulfoxonium salt is crucial for ylide generation. |
| Solvent | DMSO, THF | DMSO is often required to solubilize the ylide precursor and facilitate the reaction. | The polarity of the solvent can influence the stability and reactivity of the ylide. |
| Temperature | Room Temperature to 60 °C | Mild heating can accelerate the reaction, but higher temperatures may lead to side products. | Balances reaction rate with the stability of the ylide and intermediates. |
| Substrate | Electron-withdrawing group (EWG) on the alkene | Esters and ketones are common EWGs that activate the Michael acceptor. | A more electrophilic β-carbon enhances the rate of the initial conjugate addition. |
IV. Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete ylide formation | Ensure the sodium hydride is fresh and properly washed. Use high-quality anhydrous DMSO. |
| Low reactivity of the substrate | Increase the reaction temperature or use a more activating electron-withdrawing group on the substrate. | |
| Formation of Side Products | Ylide decomposition | Prepare and use the ylide solution immediately. Avoid excessive heating. |
| Competing intermolecular reactions | Use high dilution conditions to favor the intramolecular cyclization. | |
| Poor Diastereoselectivity | Substrate geometry | The stereochemistry of the starting alkene can influence the product ratio. Ensure the precursor is a single isomer if possible. |
V. Concluding Remarks
The use of sulfur ylides for the construction of the bicyclo[3.1.0]hexane ring system represents a powerful and reliable synthetic strategy. The operational simplicity, high diastereoselectivity, and functional group tolerance of the Corey-Chaykovsky cyclopropanation make it an attractive method for accessing these valuable scaffolds in the context of drug discovery and medicinal chemistry.[11][12] Careful control of reaction parameters and a thorough understanding of the underlying mechanism are key to achieving optimal results.
References
-
Janardanan, D., & Sunoj, R. B. (2007). Density Functional Theory Investigations on Sulfur Ylide Promoted Cyclopropanation Reactions: Insights on Mechanism and Diastereoselection Issues. The Journal of Organic Chemistry, 72(16), 6035–6044. [Link]
-
Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341–2372. [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Huang, X., Liu, C., & Chen, Y. (2020). Domino Annulation Reaction of Sulfur Ylides and Morita–Baylis–Hillman Carbonates of Isatins: Synthesis of Oxospiro[bicyclo[3.1.0]hexane-6,3′-indolin] Scaffolds. The Journal of Organic Chemistry, 85(23), 15026–15037. [Link]
-
ResearchGate. (n.d.). Most common pathway to prepare dimethylsulfoxonium methylide from DMSO.[Link]
-
The University of Liverpool Repository. (n.d.). Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides.[Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.[Link]
-
Kim, S., Park, S., & Lee, S. (2020). Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Nature Communications, 11(1), 246. [Link]
-
MDPI. (2020). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides.[Link]
-
Padwa, A., & Hornbuckle, S. F. (1991). Ylide formation from the reaction of carbenes and carbenoids with heteroatom lone pairs. Chemical Reviews, 91(3), 263–309. [Link]
-
Royal Society of Chemistry. (2018). Sulphur ylide-mediated cyclopropanation and subsequent spirocyclopropane rearrangement reactions.[Link]
-
Huang, X., Liu, C., & Chen, Y. (2020). Domino Annulation Reaction of Sulfur Ylides and Morita–Baylis–Hillman Carbonates of Isatins: Synthesis of Oxospiro[bicyclo[3.1.0]hexane-6,3′-indolin] Scaffolds. The Journal of Organic Chemistry, 85(23), 15026–15037. [Link]
-
Organic Syntheses. (n.d.). METHYLENECYCLOHEXANE OXIDE.[Link]
-
Royal Society of Chemistry. (2025). New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homologated three-membered rings.[Link]
-
Nature. (2025). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene.[Link]
-
National Center for Biotechnology Information. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships.[Link]
-
ETH Zurich Research Collection. (2006). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo.[Link]
-
Royal Society of Chemistry. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.[Link]
-
Wordpress. (n.d.). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides.[Link]
-
ResearchGate. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes.[Link]
-
Wiley Online Library. (2013). Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt.[Link]
-
Organic Chemistry Portal. (2007). Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant.[Link]
-
ResearchGate. (1965). Dimethylsulfoxonium methylid.[Link]
-
ACS Publications. (n.d.). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0...[Link]
-
Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.[Link]
-
ACS Publications. (n.d.). Process Development of (1S,2S,5R,6S)- Spiro[bicyclo[3.1.0]hexane-2',5' -[Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.[Link]
-
Preprints.org. (2022). Development of Bicyclo[3.1.0]hexane-based A 3 Receptor Ligands – Closing the Gaps in the Structure-affinity Relationships.[Link]
-
ACS Publications. (1965). Preparation of Some Cyclopropanes and Stable Sulfoxonium Ylides from Dimethylsulfoxonium Methylide.[Link]
-
National Center for Biotechnology Information. (2018). Sulfur-Based Ylides in Transition-Metal-Catalysed Processes.[Link]
-
ResearchGate. (2025). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists.[Link]
-
ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings.[Link]
-
Royal Society of Chemistry. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes.[Link]
-
National Center for Biotechnology Information. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.[Link]/articles/PMC11454552/)
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- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 11. Domino Annulation Reaction of Sulfur Ylides and Morita-Baylis-Hillman Carbonates of Isatins: Synthesis of Oxospiro[bicyclo[3.1.0]hexane-6,3'-indolin] Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Bucherer-Bergs Reaction Conditions for Bicyclo[3.1.0]hexane Amino Acids
Abstract
This application note details the optimized conditions for applying the Bucherer-Bergs reaction to bicyclo[3.1.0]hexan-2-one scaffolds. This transformation is pivotal in the synthesis of Group II metabotropic glutamate receptor (mGluR) agonists, such as Eglumegad (LY354740). Unlike the Strecker synthesis, which yields kinetically controlled products, the Bucherer-Bergs reaction provides thermodynamic control, often favoring the formation of specific diastereomers required for biological activity. This guide addresses the unique challenges of solubility, ring strain, and stereoselectivity inherent to the bicyclo[3.1.0] system.
Introduction & Strategic Rationale
Conformationally restricted amino acids are critical tools in medicinal chemistry for mapping receptor pharmacophores. The bicyclo[3.1.0]hexane scaffold locks the glutamate backbone into specific conformations, enhancing potency and selectivity.
Why Bucherer-Bergs?
The choice between Bucherer-Bergs and Strecker synthesis is a choice between thermodynamic and kinetic control.[1]
-
Strecker Reaction: Irreversible addition of cyanide to an imine. Yields the kinetic product (often resulting from cyanide attack on the less hindered face).
-
Bucherer-Bergs Reaction: Reversible formation of the cyanohydrin and subsequent intermediates. This reversibility allows the system to equilibrate to the thermodynamic product, which minimizes steric strain in the final spiro-hydantoin ring.
For bicyclo[3.1.0]hexanones, the Bucherer-Bergs reaction is preferred when the target requires the amino group to be in a specific orientation (typically trans to bulky bridgehead substituents) that minimizes 1,3-diaxial-like interactions in the intermediate spiro-hydantoin.
Mechanistic Pathway & Stereocontrol
Understanding the mechanism is essential for troubleshooting. The reaction proceeds through a cyanohydrin intermediate.[2] The reversibility of the cyanohydrin formation is the "error-correction" step that leads to high stereoselectivity.
Diagram 1: Bucherer-Bergs Reaction Mechanism
Figure 1: The reversibility of the cyanohydrin formation allows the system to funnel toward the thermodynamically stable hydantoin isomer.
Experimental Protocol
Reagents and Equipment[2][3]
-
Substrate: Bicyclo[3.1.0]hexan-2-one derivative (purity >95%).
-
Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN), Ammonium Carbonate ((NH4)2CO3).[2][3]
-
Solvent: 50% Aqueous Ethanol (EtOH:H2O 1:1 v/v).
-
Equipment: Sealed pressure tube or autoclave (highly recommended to retain NH3 and CO2), oil bath.
Step 1: Hydantoin Formation
Safety Warning: Cyanide salts are lethal. Work in a well-ventilated fume hood. Keep a cyanide antidote kit available. Bleach all waste streams.
-
Stoichiometry: Prepare a mixture of the ketone (1.0 equiv), KCN (2.0 - 2.5 equiv), and (NH4)2CO3 (4.0 - 6.0 equiv).
-
Note: A large excess of ammonium carbonate is crucial to maintain the concentration of ammonia and carbon dioxide in solution, driving the equilibrium forward.
-
-
Solvation: Dissolve the ketone in ethanol. Dissolve the inorganic salts in water. Combine the two solutions (final ratio 1:1 EtOH/Water).
-
Concentration: Target a substrate concentration of 0.2 M to 0.5 M.
-
-
Reaction: Seal the mixture in a pressure tube. Heat to 60–70 °C for 12–24 hours.
-
Optimization: If conversion is low, increase temperature to 80 °C, but monitor pressure carefully.
-
-
Workup:
-
Cool the reaction vessel to room temperature.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia (use a scrubber).
-
Acidify the remaining aqueous residue carefully with concentrated HCl to pH ~2.
-
The hydantoin typically precipitates as a white solid. Filter, wash with cold water, and dry.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate, dry over MgSO4, and concentrate.
-
Step 2: Hydrolysis to Amino Acid
Hydantoins on bicyclic systems are exceptionally stable and require forcing conditions to open.
-
Conditions: Suspend the hydantoin in 2M - 3M NaOH (or Ba(OH)2 for easier salt removal).
-
Reaction: Heat to reflux (100 °C) or use a microwave reactor (150 °C, 30-60 mins) for rapid hydrolysis.
-
Duration: Reflux typically requires 24–48 hours.
-
-
Monitoring: Monitor by LC-MS for the disappearance of the hydantoin (M+H) and appearance of the amino acid (M+H-H2O or similar fragmentation).
Step 3: Isolation and Purification
The final product is a zwitterionic amino acid, making extraction difficult. Ion exchange chromatography is the industry standard.
-
Resin Preparation: Use a cation exchange resin (e.g., Dowex 50W-X8) in the H+ form.
-
Loading: Acidify the hydrolysis mixture (pH < 2) and load onto the column. The amino acid binds; salts (Na+, Cl-) and non-basic impurities pass through.
-
Washing: Wash the column with distilled water until the eluent is neutral.
-
Elution: Elute the amino acid with 1M - 2M NH4OH .
-
Finishing: Concentrate the ammoniacal fractions to dryness. Recrystallize from Water/Acetone or Water/Isopropanol.
Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow from ketone substrate to isolated amino acid.
Critical Parameters & Troubleshooting
| Parameter | Recommended Condition | Impact on Outcome |
| Temperature | 60–70 °C | <60°C: Slow reaction. >80°C: Degradation of cyanide/carbonate. |
| Pressure | Sealed Tube | Essential to keep NH3/CO2 in solution. Open vessels lead to stalled reactions. |
| Solvent | 50% EtOH/H2O | Balances solubility of organic ketone and inorganic salts. |
| Hydrolysis | 2M NaOH, Reflux | Acidic hydrolysis is generally ineffective for hydantoins and may open the cyclopropane ring. |
Common Pitfall: Ring Opening The bicyclo[3.1.0]hexane ring is strained. Under strongly acidic conditions (during workup) or extreme thermal stress, the cyclopropane ring may open, leading to cyclohexene derivatives.
-
Validation: Always check NMR for the characteristic cyclopropane high-field protons (0.5 - 1.5 ppm) after hydrolysis.
Case Study: Synthesis of LY354740
In the synthesis of Eglumegad (LY354740), the Bucherer-Bergs reaction is a defining step.[4] Researchers found that reacting the bicyclic ketone under standard conditions yielded the hydantoin with high stereoselectivity.[4]
-
Observation: The bulky hydantoin ring forms exo to the bicyclic system (or trans to the bridgehead hydrogens) to minimize steric clash with the concave face of the bicyclo[3.1.0] system.
-
Result: This thermodynamic preference aligns with the required stereochemistry for mGluR2 agonist activity.
References
-
Bucherer-Bergs Multicomponent Synthesis of Hydantoins. Molecules. (2021). A comprehensive review of reaction conditions and mechanisms.
-
Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock. Detailed insights into the synthesis of Eglumegad and the stability of the bicyclic core.
-
Bucherer-Bergs Reaction - Alfa Chemistry. Protocol summaries and reagent ratios.
-
Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry. Discusses the application of hydantoin intermediates in stereoselective synthesis.
Sources
Synthesis of fluorinated bicyclo[3.1.0]hexane-1-carboxylic acid analogs
Executive Summary & Strategic Analysis
The bicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere for proline, glutamate, and other amino acids. The introduction of fluorine into this system is critical for modulating pKa, metabolic stability, and lipophilicity. However, it presents a unique synthetic challenge: the high ring strain of the bicyclic system (approx. 33 kcal/mol) makes the ring prone to opening/rearrangement during late-stage fluorination (e.g., using DAST).
Therefore, early-stage fluorination combined with intramolecular cyclopropanation is the preferred strategy for high-value analogs (such as mGluR2/3 agonists). This guide details a validated protocol for synthesizing 6-fluoro and 2-fluoro analogs of bicyclo[3.1.0]hexane-1-carboxylic acids, focusing on the Merck/Taisho Aluminum-Mediated Cyclization and Rhodium-Catalyzed Diazo Decomposition .
Key Applications
-
mGluR2/3 Agonists: (e.g., MGS0028, LY354740 analogs) for schizophrenia and anxiety.[1]
-
Antiviral Nucleosides: Carbocyclic nucleoside analogs (e.g., North/South conformational locks).[2]
-
Peptidomimetics: Rigidified proline analogs for GPCR targeting.
Retrosynthetic Logic & Pathway Visualization
The synthesis hinges on constructing the cyclopropane ring after the fluorine atom has been installed on a linear or monocyclic precursor. This avoids the thermodynamic penalty of fluorinating the strained ring.
Figure 1: Retrosynthetic disconnection showing the two primary routes. Route A (Intramolecular) is preferred for 6-fluoro analogs due to superior stereocontrol.
Detailed Protocols
Protocol A: Intramolecular Epoxide Opening (The "Merck-Taisho" Route)
Best for: 6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid analogs (mGluR agonists).
This protocol utilizes a " Lewis Acid-Mediated Intramolecular Enolate Alkylation." The use of
Reagents Required:
-
Substrate:
-epoxy- -fluoro-ester (derived from allylic alcohol). -
Lewis Acid: Triethylaluminum (
), 1.0 M in hexanes. -
Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Substrate Dissolution: Charge the flask with the epoxy-fluoro-ester substrate (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lewis Acid Complexation:
-
Critical Step: Slowly add
(11 mmol, 1.1 equiv) dropwise over 15 minutes. Maintain internal temperature below -70°C. -
Mechanism:[1][4][5][6] The aluminum coordinates to the epoxide oxygen, increasing its electrophilicity, and potentially coordinates the ester carbonyl.
-
Wait: Stir at -78°C for 30 minutes to ensure full complexation.
-
-
Cyclization (Enolate Formation):
-
Add LHMDS (12 mmol, 1.2 equiv) dropwise via syringe pump over 30 minutes.
-
Observation: The solution may turn slightly yellow.
-
Kinetics: Stir at -60°C to -50°C for 2-4 hours. Monitor by TLC or LCMS for the disappearance of the starting epoxide.
-
-
Quench & Workup:
-
Quench the reaction at -50°C by adding saturated aqueous
(20 mL) very slowly (Caution: Aluminum alkyls react vigorously with water/acid). -
Dilute with Ethyl Acetate (100 mL) and warm to room temperature.
-
Add 1M HCl to dissolve aluminum salts (if emulsion forms, use Rochelle's salt solution).
-
-
Purification:
-
Wash organic layer with brine, dry over
, and concentrate. -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).[2]
-
Expected Outcome:
-
Yield: 65-80%
-
Stereoselectivity: >20:1 endo-fluoro selectivity (fluorine cis to the cyclopropane hydrogens).
Protocol B: Rhodium-Catalyzed Intermolecular Cyclopropanation
Best for: Bicyclo[3.1.0]hexane-1-carboxylic acid (Bridgehead acid) analogs.
This route constructs the 1-carboxylic acid core directly by adding a carbenoid to a cyclopentene.
Reagents Required:
-
Olefin: 1-Fluoro-cyclopentene (or non-fluorinated cyclopentene for F-analogs elsewhere).
-
Diazo Source: Ethyl diazoacetate (EDA).
-
Catalyst:
(Rhodium(II) acetate dimer) or chiral variants like for enantiocontrol.
Step-by-Step Methodology:
-
Catalyst Loading: In a dry pressure vial, dissolve
(0.5 mol%) in anhydrous DCM (dichloromethane). -
Olefin Addition: Add the fluoro-cyclopentene (5.0 equiv). Use excess olefin to minimize diazo dimerization.
-
Diazo Addition (Slow Addition Rule):
-
Dissolve Ethyl Diazoacetate (1.0 equiv) in DCM.
-
Critical Step: Add the diazo solution to the catalyst/olefin mixture via syringe pump over 8-10 hours at reflux (40°C).
-
Why? Keeping the diazo concentration low favors cyclopropanation over carbene dimerization (fumarate/maleate formation).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess olefin and solvent.
-
The residue is usually a mixture of exo and endo isomers.
-
-
Isomer Separation:
-
Separate diastereomers using flash chromatography (Silica, 10:1 Hexane:EtOAc).
-
Note: The 1-carboxylic acid derivatives often separate well on silica.
-
Analytical Validation & Data Interpretation
Validation of the fluorinated bicyclic system requires careful NMR analysis due to
Table 1: Key NMR Characteristics of Fluorinated Bicyclo[3.1.0]hexanes
| Feature | Structural Insight | ||
| 6-Fluoro (Endo) | -200 to -220 ppm | Small coupling indicates cis relationship to bridgehead protons. | |
| 6-Fluoro (Exo) | -180 to -195 ppm | Large coupling indicates trans relationship. | |
| 2-Fluoro | -170 to -190 ppm | Typical geminal H-F coupling (doublet of multiplets). |
Graphviz Workflow: Validation Logic
Figure 2: Decision tree for assigning stereochemistry of the fluorinated bridge using NMR data.
Troubleshooting & Safety
-
Aluminum Alkyls (
): Pyrophoric. Must be handled under strict inert conditions. Use a long needle for transfer and quench excess reagent in a dedicated waste stream containing isopropanol/toluene before adding water. -
Diazoacetate: Potentially explosive. Do not distill neat. Perform reactions behind a blast shield.
-
Ring Opening: The bicyclo[3.1.0]hexane ring is acid-sensitive. Avoid strong mineral acids during workup; use buffered solutions (phosphate buffer pH 7) if possible.
References
-
Nakazato, A., et al. (2000).[7][8] "Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists." Journal of Medicinal Chemistry.
-
Tan, L., et al. (2005). "Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists." The Journal of Organic Chemistry.
-
Yoshikawa, N., et al. (2004). "Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation." Tetrahedron: Asymmetry.
-
Grygorenko, O. O., et al. (2023). "Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres." ChemRxiv.
Sources
- 1. (PDF) Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation [academia.edu]
- 2. A Conformationally Locked Analogue of the Anti-HIV Agent Stavudine. An Important Correlation between Pseudorotation and Maximum Amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
- 8. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Kulinkovich reaction applications for bicyclo[3.1.0]hexane preparation
Application Note: Intramolecular Kulinkovich Cyclopropanation for Bicyclo[3.1.0]hexane Scaffolds
Executive Summary
The bicyclo[3.1.0]hexane skeleton is a privileged pharmacophore in modern drug discovery, serving as a conformationally restricted surrogate for proline, glutamate, and cyclopentane derivatives. While traditional synthesis involves carbene insertions (Simmons-Smith) or radical cyclizations, these methods often suffer from poor diastereocontrol or hazardous reagents.
This guide details the Intramolecular Kulinkovich Reaction , a titanium-mediated reductive alkylation that converts olefinic esters directly into bicyclo[3.1.0]hexan-1-ols. This protocol emphasizes the "Ligand Exchange" variant developed by J.K. Cha, which utilizes sacrificial Grignard reagents to improve atom economy and safety profiles compared to the stoichiometric ethylmagnesium bromide routes.
Mechanistic Principles & Logic
The success of this reaction hinges on the in situ generation of a low-valent titanium(II) species—specifically a titanacyclopropane. In the intramolecular variant, the reaction is driven by a ligand exchange equilibrium where a sacrificial Grignard reagent generates a reactive titanacycle, which then exchanges with the tethered olefin of the substrate.[1]
Mechanism of Action
-
Catalyst Generation: Ti(OiPr)₄ reacts with the Grignard reagent (e.g., CyclopentylMgCl) to form a dialkyl titanium species, which collapses to a titanacyclopropane (sacrificial).
-
Ligand Exchange: The tethered terminal alkene of the substrate displaces the sacrificial alkene.
-
Intramolecular Carbometalation: The new titanacycle undergoes 1,2-insertion into the pendant ester carbonyl.
-
Ring Contraction: The resulting oxatitanacyclopentane rearranges to form the cyclopropane ring (titanium cyclopropoxide).
Pathway Visualization
Figure 1: Catalytic cycle of the intramolecular Kulinkovich reaction via ligand exchange.
Experimental Protocol: Synthesis of Bicyclo[3.1.0]hexan-1-ol
This protocol is adapted from the optimized conditions reported by Cha et al. (Org. Synth. 2003).[2][3][4] It uses Cyclopentylmagnesium chloride as the sacrificial reagent. This is superior to EtMgBr for larger scales because it avoids the rapid evolution of ethylene gas, making the reaction more controllable.
Reagents & Materials
-
Substrate: Methyl 5-hexenoate (1.0 equiv).[1]
-
Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] or ClTi(OiPr)₃ (0.5 – 1.0 equiv).
-
Note: While catalytic loading (10-20%) is possible, stoichiometric titanium often provides higher reproducibility for intramolecular cases due to catalyst sequestration.
-
-
Reductant: Cyclopentylmagnesium chloride (2.0 M in ether) (2.5 – 3.5 equiv).
-
Solvent: Anhydrous THF or Diethyl Ether (0.1 M concentration relative to substrate).
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen/argon inlet.
-
Cool the flask to room temperature under positive inert gas pressure.
-
-
Substrate Preparation:
-
Charge the flask with Methyl 5-hexenoate (2.0 g, 15.6 mmol) and anhydrous THF (150 mL).
-
Add Ti(OiPr)₄ (4.6 mL, 15.6 mmol) via syringe. The solution should be colorless to pale yellow.
-
-
Grignard Addition (Critical Step):
-
Self-Validating Check: Ensure the reaction vessel is immersed in a water bath at room temperature (20–25°C). Do not cool to -78°C; the ligand exchange requires ambient energy.
-
Load the addition funnel with Cyclopentylmagnesium chloride (approx. 40 mmol).
-
Add the Grignard reagent dropwise over 1 hour .[5]
-
Visual Cue: The solution will transition from yellow
dark red brown black. A black color indicates the successful formation of the active Ti(II) species. If the solution remains yellow/orange, the Grignard is likely quenched by moisture.
-
-
Reaction Monitoring:
-
Stir for an additional 30 minutes after addition is complete.
-
Monitor by TLC (silica, 20% EtOAc/Hexanes).[1] The starting ester (
) should disappear, and the cyclopropanol product ( ) should appear.
-
-
Quench & Workup:
-
Cool the mixture to 0°C.
-
Carefully quench by adding saturated aqueous NH₄Cl (20 mL). Caution: Exothermic evolution of alkanes.
-
Allow the mixture to warm to room temperature and stir until a white/grey precipitate (Titanium salts) forms.
-
Filter through a pad of Celite to remove titanium salts. Wash the pad with Et₂O.[6]
-
-
Purification:
-
Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purify via flash column chromatography (Gradient: 5%
20% EtOAc in Hexanes).
-
Data Analysis & Optimization
The choice of Grignard reagent significantly impacts the yield and safety profile. The table below summarizes the efficiency of different reductants for the cyclization of methyl 5-hexenoate.
| Grignard Reagent | Yield (%) | By-products | Operational Note |
| EtMgBr | 55 - 65% | Ethylene gas | Rapid gas evolution; requires careful venting. |
| n-BuMgCl | 68 - 72% | Butene isomers | Slower addition required to prevent oligomerization. |
| c-PentMgCl | 75 - 82% | Cyclopentene | Recommended. Liquid by-product (easy handling), high exchange efficiency. |
| c-HexMgCl | 70 - 78% | Cyclohexene | Good alternative; slightly more steric bulk. |
Table 1: Comparison of Grignard reagents in the intramolecular Kulinkovich reaction (Ref: Cha, J.K. et al).
Applications in Drug Discovery
The bicyclo[3.1.0]hexane scaffold generated by this protocol is a direct precursor for several high-value targets.
Case Study: Synthesis of Glutamate Receptor Agonists
The Kulinkovich product (Bicyclo[3.1.0]hexan-1-ol) can be converted into LY354740 (Eglumegad), a potent Group II metabotropic glutamate receptor (mGluR2/3) agonist investigated for anxiety and schizophrenia.
Workflow:
-
Kulinkovich: Methyl 5-hexenoate
Bicyclo[3.1.0]hexan-1-ol. -
Oxidation: Alcohol
Ketone (Bicyclo[3.1.0]hexan-2-one via rearrangement/oxidation). -
Hydantoin Formation: Bucherer-Bergs reaction.
-
Hydrolysis: Yields the amino acid core of LY354740.
Figure 2: Application of the scaffold in the synthesis of LY354740.
References
-
Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with carboxylic esters: a new and simple method for the synthesis of cyclopropanols. Synthesis, 1991(03), 234. Link
-
Kim, S. H., Sung, M. J., Cha, J. K. (2003).[3] Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins: Bicyclo[3.1.0]hexan-1-ol. Organic Syntheses, 80, 111.[2][3] Link
-
Kulinkovich, O. G., de Meijere, A. (2000).[2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbonyl Compounds and Their Stereoselective Cyclization to 1,2-Disubstituted Cyclopropanols. Chemical Reviews, 100(8), 2789–2834. Link
-
Wolan, A., Six, Y. (2010).[2] Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents: selectivity issues and recent applications. Tetrahedron, 66(1), 15-61. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ftp.orgsyn.org [ftp.orgsyn.org]
- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Purification of bicyclo[3.1.0]hexane amino acids via fractional crystallization
Topic: Purification via Fractional Crystallization Ticket ID: BCH-CRYST-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Challenge of the Rigid Scaffold
Welcome to the technical support center. You are likely here because your bicyclo[3.1.0]hexane amino acid (e.g., analogs of LY354740 or "methanocarba" nucleosides) is failing to crystallize or separating as an oil.
The Core Problem: Unlike flexible linear amino acids, the bicyclo[3.1.0]hexane scaffold is conformationally locked. This rigidity reduces the entropy of the solid state but often leads to difficult solubility profiles where the energy gap between the amorphous/oiled state and the crystalline state is narrow. Furthermore, these compounds are zwitterionic; their solubility is highly pH-dependent, making standard organic recrystallization ineffective.
The Solution: This guide focuses on Diastereomeric Salt Resolution . We do not rely on the crystallization of the free amino acid (which often precipitates as an amorphous powder) but rather on the formation of a crystalline salt with a chiral counter-ion.
Standard Operating Procedure (SOP): Diastereomeric Salt Resolution
Objective: Isolate the (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (or similar analog) from a racemic or diastereomeric mixture.
Phase A: Preparation of the Resolving System
Theory: You must convert the zwitterion into a soluble anionic species to pair it with a chiral amine cation.
-
Starting Material: Crude racemic amino acid (zwitterion).
-
Solvent Selection:
-
Primary Recommendation: Ethanol/Water (2:1 to 4:1 ratio).
-
Alternative: Isopropanol/Water (if Ethanol fails).
-
Why? Water is required to dissolve the zwitterion; alcohol acts as the anti-solvent to drive salt precipitation.
-
-
Resolving Agent:
-
For Dicarboxylic Acids: Use (R)-1-Phenylethylamine or (S)-1-Phenylethylamine .
-
Molar Ratio: 1.05 equivalents relative to the target enantiomer (0.525 eq relative to racemate).
-
Phase B: The Crystallization Workflow
Step 1: Dissolution Suspend the crude amino acid in water (approx. 5-10 volumes). Heat to 60°C. Slowly add the chiral amine. The solution should become clear as the salt forms.
Step 2: Anti-Solvent Addition (The Critical Point) Maintain 60°C. Slowly add hot Ethanol (approx. 2-3x the water volume).
-
Checkpoint: If turbidity appears immediately, stop. Add a small amount of water until clear.
Step 3: Controlled Cooling (Thermodynamic Control) Ramp temperature down at a rate of 5°C per hour .
-
Scientific Logic:[1][2][3][4] Rapid cooling traps impurities and solvent inclusions (oiling out). Slow cooling allows the chiral selector to discriminate between the matched and mismatched diastereomers.
Step 4: Isolation Filter the resulting crystals at 0-5°C. Wash with cold Ethanol.
-
Validation: Check optical rotation or Chiral HPLC of the salt before breaking it.
Step 5: Salt Breaking (Free Basing) Dissolve the salt in water. Pass through a cation exchange resin (e.g., Dowex 50W) or acidify carefully to the isoelectric point (pI) to precipitate the pure zwitterion.
Visualization: Process Workflows
Figure 1: Purification Logic Flow
Caption: Logical workflow for the resolution of bicyclo[3.1.0]hexane amino acids via diastereomeric salt formation.
Troubleshooting Guide (Help Desk)
Ticket #001: The "Oiling Out" Phenomenon
User Report: "Instead of crystals, I see a second liquid phase (droplets) forming at the bottom of the flask."
Root Cause Analysis: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit is crossed at a temperature where the substance is a liquid (or amorphous melt) rather than a solid.[5][6] This is common in bicyclic amino acids due to high solvation energy.
Corrective Actions:
| Strategy | Procedure | Mechanism |
| 1. The "Seeding" Protocol | Add 0.1% wt/wt pure seed crystals at the cloud point (just as turbidity starts). | Provides a nucleation surface, bypassing the high energy barrier of spontaneous nucleation. |
| 2. Temperature Cycling | Re-heat the mixture until the oil dissolves. Cool very slowly to just above the oiling temperature, hold, and seed. | Keeps the system in the metastable zone for crystal growth rather than phase separation. |
| 3. Solvent Adjustment | Increase the Water:Ethanol ratio. | Oiling out often means the system is too hydrophobic. More water stabilizes the ionic salt, raising the oiling-out temperature. |
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for handling phase separation (oiling out) during crystallization.
Frequently Asked Questions (FAQs)
Q: Why can't I just use standard silica chromatography? A: You can, but bicyclo[3.1.0]hexane amino acids are highly polar and streak badly on normal phase silica. You would need expensive C18 reverse-phase columns. Crystallization is scalable and purifies both chemical and optical defects simultaneously.
Q: My yield is low (<30%). Where is my product? A: Check the pH of the mother liquor. Bicyclic amino acids have distinct isoelectric points (pI). If the pH is too high or low during the "salt breaking" step, the zwitterion remains soluble in water. Ensure you adjust the pH exactly to the pI (usually around pH 3-4 for these dicarboxylic acids) to maximize precipitation.
Q: Can I use chiral acids instead of amines? A: Yes, if you are resolving an intermediate where the amine is protected (e.g., N-Boc) or if you are resolving the ester. However, for the free amino acid, chiral amines (bases) are superior because they form salts with the carboxylic acid moieties.
References & Authoritative Grounding
-
Monn, J. A., et al. (1997). "Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740)." Journal of Medicinal Chemistry.
-
Relevance: The foundational paper describing the synthesis and resolution of the most famous bicyclo[3.1.0]hexane amino acid.
-
[2]
-
-
Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.
-
Relevance: Provides the thermodynamic basis for the "oiling out" troubleshooting strategies outlined in Module 4.
-
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
-
Relevance: The definitive text on selecting resolving agents (amines vs. acids) and solvent systems for amino acid resolution.
-
Sources
- 1. Influence of process conditions on the crystallization and transition of metastable mannitol forms in protein formulations during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [ouci.dntb.gov.ua]
- 4. Document: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, sele... - ChEMBL [ebi.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
Technical Support Center: Regioselectivity in (3+2) Cycloadditions for Bicyclic Systems
Welcome to the technical support center for resolving regioselectivity issues in (3+2) cycloaddition reactions, with a specific focus on the synthesis of bicyclic systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we will dissect common challenges, explain the underlying mechanistic principles, and provide actionable troubleshooting strategies to achieve the desired regiochemical outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of a (3+2) cycloaddition?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another when two or more are possible. In a (3+2) cycloaddition, a 1,3-dipole reacts with a dipolarophile (like an alkene or alkyne) to form a five-membered ring.[1][2] For unsymmetrical dipoles and dipolarophiles, the reaction can proceed through two different orientations, leading to two distinct regioisomers. The reaction is considered regioselective if one of these isomers is the major or exclusive product.
Q2: What are the primary factors that control regioselectivity in these reactions?
A: The regiochemical outcome of a (3+2) cycloaddition is primarily governed by a combination of electronic and steric factors.[1][3]
-
Electronic Effects: These are often explained by Frontier Molecular Orbital (FMO) theory.[2][4] The reaction's regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer results from the orientation that maximizes the orbital overlap between the atoms with the largest coefficients in the interacting frontier orbitals.[5]
-
Steric Effects: As the complexity of the reactants increases, especially in the synthesis of bicyclic systems, steric hindrance between bulky substituents can play a decisive role in favoring one regioisomeric transition state over the other.[3]
-
Catalysis: The use of catalysts, particularly metal catalysts in reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), can dramatically influence and control regioselectivity, often leading to the exclusive formation of one regioisomer.[6][7]
Q3: How does the formation of a bicyclic system complicate regioselectivity?
A: The synthesis of bicyclic systems via intramolecular (3+2) cycloadditions introduces conformational constraints that can significantly impact regioselectivity. The tether connecting the 1,3-dipole and the dipolarophile can impose geometric restrictions on the possible transition states, often leading to regiochemical outcomes that are different from their intermolecular counterparts.[5][8] Predicting the regioselectivity in these cases can be more challenging and may require computational modeling to understand the preferred reaction pathways.[9][10][11]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments and provides detailed guidance for resolution.
Issue 1: Poor or No Regioselectivity Observed
You're obtaining a nearly 1:1 mixture of regioisomers, making purification difficult and lowering the yield of your desired product.
Potential Cause A: Similar Frontier Molecular Orbital Coefficients
If the orbital coefficients on the reacting atoms of both the 1,3-dipole and the dipolarophile are of similar magnitude, the energy difference between the two possible transition states will be small, leading to a mixture of products.
Troubleshooting Protocol:
-
Modify Electronic Properties of Reactants:
-
Increase Electronic Bias: Introduce electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto either the dipole or the dipolarophile to create a stronger electronic differentiation. For instance, in a nitrone-olefin cycloaddition, an EWG on the olefin will lower its LUMO energy, favoring the HOMO(nitrone)-LUMO(olefin) interaction and potentially leading to higher regioselectivity.[5]
-
Computational Analysis: If available, perform DFT (Density Functional Theory) calculations to analyze the FMO coefficients of your specific reactants.[12][13] This can provide theoretical insight into which modifications are most likely to improve regioselectivity.
-
-
Solvent Effects:
-
Vary Solvent Polarity: The polarity of the solvent can influence the relative energies of the transition states.[9][14] Systematically screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water). In some cases, "on-water" reactions have shown enhanced selectivity.[4]
-
Potential Cause B: Competing Steric and Electronic Effects
In some cases, electronic preferences may favor one regioisomer, while steric hindrance favors the other, resulting in a mixture of products.
Troubleshooting Protocol:
-
Modify Steric Bulk:
-
Increase Steric Hindrance: Introduce a bulky substituent near one of the reacting centers to sterically disfavor one of the transition states. This can be a powerful tool for directing regioselectivity, especially in the synthesis of bicyclic systems where conformational rigidity is higher.
-
Systematic Variation: If possible, synthesize a small library of reactants with varying steric bulk to identify the optimal substituent for achieving high regioselectivity.
-
Issue 2: Unexpected Regioisomer is the Major Product
Your reaction is regioselective, but it's yielding the opposite regioisomer to what was expected based on standard FMO theory.
Potential Cause A: Reversal of FMO Control
The classification of a (3+2) cycloaddition (Type I, II, or III) depends on the relative energies of the HOMO and LUMO of the dipole and dipolarophile.[1] A change in substituents can alter these energy levels, leading to a switch in the dominant FMO interaction and a reversal of regioselectivity.
Troubleshooting Protocol:
-
Re-evaluate Electronic Nature of Reactants:
-
Consider Substituent Effects: A strongly electron-donating group on the dipolarophile can raise its HOMO energy to the point where the dominant interaction becomes HOMO(dipolarophile)-LUMO(dipole), reversing the expected regiochemistry.[5]
-
Experimental Probes: Test your hypothesis by running the reaction with a dipolarophile that has a known, strong electronic bias to see if the regioselectivity follows the predicted trend.
-
Potential Cause B: Intramolecular Constraints in Bicyclic Systems
As mentioned, the tether in an intramolecular reaction can force the cycloaddition to proceed through a higher-energy, electronically disfavored transition state to alleviate ring strain in the forming bicyclic system.[15]
Troubleshooting Protocol:
-
Modify the Tether:
-
Change Tether Length: Altering the length of the chain connecting the dipole and dipolarophile can change the conformational preferences of the transition state.
-
Introduce Rigidity: Incorporating rigid elements, such as aromatic rings or double bonds, into the tether can limit the number of accessible conformations and potentially favor one regioisomeric pathway.
-
Issue 3: Loss of Regioselectivity with Catalysis
You are using a catalytic system (e.g., CuAAC) that is known to be highly regioselective, but you are still observing the formation of both regioisomers.
Potential Cause: Catalyst Deactivation or Competing Uncatalyzed Pathway
If the catalyst is not sufficiently active or is being deactivated, the thermal, uncatalyzed cycloaddition may begin to compete. The uncatalyzed Huisgen cycloaddition of azides and alkynes often gives a mixture of regioisomers.[2][16]
Troubleshooting Protocol:
-
Optimize Catalyst and Ligand:
-
Catalyst Loading: Increase the catalyst loading to favor the catalyzed pathway.
-
Ligand Choice: The ligand used in copper-catalyzed reactions is crucial for stabilizing the copper(I) oxidation state and promoting the catalytic cycle. Screen different ligands to find one that enhances the rate and selectivity of your specific reaction. Polynuclear copper complexes have shown high efficiency.[17]
-
Catalyst Encapsulation: For controlled reactions, consider catalyst encapsulation techniques that can be activated on demand, potentially reducing side reactions.[18]
-
-
Reaction Conditions:
-
Temperature: Lower the reaction temperature. The catalyzed reaction often has a lower activation energy than the uncatalyzed pathway, so reducing the temperature can suppress the formation of the undesired regioisomer.
-
Purity of Reagents: Ensure that your reagents and solvent are free of impurities that could poison the catalyst.
-
Data Presentation and Experimental Workflows
Table 1: Effect of Dipolarophile Substituent on Regioselectivity in Nitrone-Olefin Cycloadditions
| Dipolarophile Substituent (R') | Electronic Nature | Dominant FMO Interaction | Predicted Major Regioisomer |
| -Alkyl, -Aryl | Electron-Donating | HOMO(dipolarophile)-LUMO(nitrone) | 5-substituted isoxazolidine |
| -COOR, -CN, -CHO | Electron-Withdrawing | HOMO(nitrone)-LUMO(dipolarophile) | 4-substituted isoxazolidine |
This table is a generalization based on FMO theory as described in the literature.[5] Actual results may vary depending on the specific nitrone and reaction conditions.
Experimental Protocol: Screening Solvents to Optimize Regioselectivity
-
Setup: Prepare identical reaction mixtures in separate vials. For a typical reaction, this might involve dissolving the 1,3-dipole (1.0 eq) and the dipolarophile (1.2 eq) in the chosen solvent.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Ethanol).
-
Reaction Monitoring: Stir all reactions at the same temperature and monitor their progress by TLC or LC-MS.
-
Analysis: Once the reactions are complete, carefully determine the ratio of regioisomers in each crude reaction mixture using ¹H NMR spectroscopy or HPLC.
-
Evaluation: Compare the regioisomeric ratios across the different solvents to identify the optimal conditions for your desired product.
Visualization of Reaction Pathways
Diagram 1: Frontier Molecular Orbital Control of Regioselectivity
Caption: FMO interactions determining regioselectivity.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Logical steps for addressing poor regioselectivity.
References
-
The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]
-
Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
1,3 dipolar cycloaddition of münchnones: Factors behind the regio-selectivity. HAL open science. [Link]
-
Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. National Center for Biotechnology Information. [Link]
-
Regioselectivity, stereoselectivity and molecular mechanism of [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones in the light of DFT computational study. ResearchGate. [Link]
-
Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society. [Link]
-
Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. ResearchGate. [Link]
-
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. National Center for Biotechnology Information. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. MDPI. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
-
Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry. Royal Society of Chemistry. [Link]
-
Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes. Royal Society of Chemistry. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. [Link]
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. National Center for Biotechnology Information. [Link]
-
Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]
-
The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Wiley Online Library. [Link]
-
Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. ResearchGate. [Link]
-
On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. National Center for Biotechnology Information. [Link]
-
The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. ResearchGate. [Link]
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Benzyl Protecting Groups from Bicyclo[3.1.0]hexane Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of benzyl (Bn) protecting groups from bicyclo[3.1.0]hexane scaffolds. The unique strained nature of this bicyclic system can present specific challenges not encountered with simpler cyclic or acyclic molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter during the debenzylation of bicyclo[3.1.0]hexane derivatives.
Question 1: My catalytic hydrogenation reaction is sluggish or has stalled completely. What are the likely causes and how can I resolve this?
Answer:
Stalled or slow hydrogenolysis is a frequent issue. The root cause often lies in catalyst deactivation, poor hydrogen availability, or substrate-specific steric hindrance.
-
Catalyst Quality and Choice: The activity of Palladium on carbon (Pd/C) can differ between batches and suppliers.[1] For particularly stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more effective due to its higher activity and reduced susceptibility to amine poisoning.[2] A combination of Pd/C and Pd(OH)₂/C can also be beneficial for challenging substrates.[3] If you suspect your catalyst is old or has been exposed to air, pre-reducing it before adding your substrate may restore its activity.[4]
-
Mass Transfer of Hydrogen: Efficient contact between the hydrogen gas, the catalyst, and the substrate is critical.[1]
-
Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid transfer.[1] For small-scale reactions, standard magnetic stirring may be insufficient; mechanical stirring or a Morton flask can provide superior results.[4]
-
System Purge: The reaction vessel must be thoroughly purged of oxygen, which can poison the catalyst. This is typically done by repeatedly evacuating the flask and backfilling with an inert gas (like nitrogen or argon), followed by the same procedure with hydrogen gas.[1]
-
-
Reaction Conditions:
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, increasing the pressure (e.g., up to 10 bar in a Parr shaker) can dramatically increase the reaction rate, especially for sterically hindered benzyl groups on the bicyclo[3.1.0]hexane core.[1][5]
-
Solvent Choice: The solvent can significantly impact the reaction rate. The general order of efficiency for hydrogenolysis with Pd/C is: toluene < methanol < ethanol << acetic acid < tetrahydrofuran (THF).[2] For substrates with poor solubility, solvent mixtures may be necessary.[1]
-
Acidic Additives: For N-benzyl groups, the free amine product can act as a catalyst poison.[4][6] Adding a stoichiometric amount of a non-halogen acid like acetic acid or a slight excess of HCl can prevent this by forming the ammonium salt, thereby increasing the reaction rate.[2][4] However, a neutralization step will be required during workup.[6]
-
Question 2: I'm observing side reactions, such as reduction of other functional groups or opening of the cyclopropane ring. How can I improve the selectivity of my debenzylation?
Answer:
Achieving chemoselectivity is a key challenge, especially with the strained bicyclo[3.1.0]hexane system.
-
Catalyst Selection: Platinum (Pt) or Rhodium (Rh) based catalysts are more prone to aromatic ring hydrogenation and should generally be avoided if you only want to cleave the benzyl group.[2] Palladium is the preferred metal for this reason.[2]
-
Catalytic Transfer Hydrogenation (CTH): This is an excellent alternative to using hydrogen gas and can offer improved selectivity.[7] Common hydrogen donors include formic acid, ammonium formate, or 1,4-cyclohexadiene.[7][8][9] CTH is often performed at atmospheric pressure and room temperature, which can help prevent over-reduction or degradation of sensitive substrates.[8][10] Formic acid as a hydrogen donor with 10% Pd/C is a convenient and effective system.[8][11]
-
Lewis Acid-Mediated Deprotection: For substrates intolerant to reductive conditions, Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can be used.[2] These reactions are typically performed at low temperatures (e.g., -78 °C) and can be highly chemoselective.[2] For instance, BCl₃ was used to deprotect benzyl ethers on a chromane system where hydrogenolysis led to unwanted reduction of a benzoyl group.[2]
-
Visible-Light-Mediated Oxidative Debenzylation: A modern approach involves using a photo-oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation.[12][13] This method is compatible with a wide range of functional groups that are sensitive to reduction, such as alkenes, alkynes, and azides.[12]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for a catalytic hydrogenation to remove a benzyl ether from a bicyclo[3.1.0]hexane scaffold?
A1: A typical starting point would be:
-
Catalyst: 5-10 mol% of 10% Pd/C.
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).[2]
-
Hydrogen Source: Hydrogen gas at atmospheric pressure (balloon).
-
Temperature: Room temperature.
-
Procedure: Dissolve the substrate in the chosen solvent, add the catalyst, thoroughly purge the system with hydrogen, and stir vigorously under a hydrogen atmosphere until the reaction is complete as monitored by TLC or LC-MS.
Q2: Can the Birch reduction be used for debenzylation on this scaffold?
A2: Yes, the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol as a proton source) is a powerful method for cleaving benzyl ethers and is particularly useful when catalytic hydrogenation fails.[14] It operates under dissolving metal reduction conditions and is generally not compatible with reducible functional groups like esters or ketones.[14] Given the strain of the bicyclo[3.1.0]hexane system, careful optimization may be required to avoid unwanted side reactions.
Q3: My bicyclo[3.1.0]hexane derivative has a nitrogen atom. Are there special considerations for removing an N-benzyl group?
A3: Yes. As mentioned in the troubleshooting section, the resulting amine can poison the palladium catalyst.[4] The use of acidic additives is highly recommended.[4][6] Alternatively, methods that do not involve palladium catalysis, such as the Polonovski reaction, have been successfully employed for the deprotection of N-benzyl groups in 2-azabicyclo[3.1.0]hexane systems.[15]
Q4: How can I monitor the progress of my debenzylation reaction?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, you should see the disappearance of your starting material spot and the appearance of a more polar spot corresponding to your deprotected product (the free alcohol or amine). LC-MS is invaluable for confirming the mass of the desired product and identifying any side products that may have formed.
Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected bicyclo[3.1.0]hexane derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ~0.1 M concentration).
-
Carefully add 10% Palladium on carbon (10 mol %).
-
Seal the flask with a septum and connect it to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Leave the flask under a positive pressure of hydrogen (e.g., from a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.
Table 1: Comparison of Common Debenzylation Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | High atom economy, clean byproducts (toluene), catalyst is recyclable.[10] | Incompatible with other reducible groups (alkenes, alkynes, etc.), catalyst poisoning.[2][10] |
| Catalytic Transfer Hydrogenation | HCOOH, NH₄HCOO, etc., Pd/C | Avoids handling H₂ gas, often milder conditions, can be more selective.[7][8] | Requires a stoichiometric hydrogen donor, may be slower than high-pressure hydrogenation. |
| Birch Reduction | Na or Li, liq. NH₃, EtOH | Effective for stubborn substrates, orthogonal to hydrogenation.[14] | Harsh cryogenic conditions, incompatible with many functional groups, safety concerns with alkali metals.[13][14] |
| Lewis Acid Cleavage | BCl₃, BBr₃ | High chemoselectivity, suitable for reduction-sensitive molecules.[2] | Stoichiometric, corrosive, and moisture-sensitive reagents, requires low temperatures.[2] |
| Oxidative Cleavage | DDQ, visible light | Orthogonal to reductive methods, mild conditions.[12][13] | Requires specific equipment for photochemical reactions, may not be suitable for oxidation-sensitive substrates. |
Visualizations
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: A decision tree for troubleshooting stalled hydrogenation reactions.
Debenzylation Method Selection Guide
Caption: A guide for selecting an appropriate debenzylation method.
References
-
Wolan, A., Soueidan, M., Chiaroni, A., Retailleau, P., Py, S., & Six, Y. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Institut Polytechnique de Paris. [Link]
-
Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Sato, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 25(21), 5038. [Link]
-
Anwer, M. K., et al. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 21B(6), 513-515. [Link]
-
Janezic, M., et al. (2016). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-substituent of β-lactams. Arkivoc, 2016(4), 273-289. [Link]
-
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Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
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ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. [Link]
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Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Amazon S3. [Link]
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Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
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ResearchGate. (2011). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]
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Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
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Tosh, D. K., et al. (2006). Selective A3 Adenosine Receptor Antagonists Derived from Nucleosides Containing a Bicyclo[3.1.0]hexane Ring System. Journal of Medicinal Chemistry, 49(1), 131-143. [Link]
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Validation & Comparative
A Researcher's Guide to Unambiguous Stereochemical Assignment of Bicyclo[3.1.0]hexane Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of the absolute configuration of chiral molecules is a non-negotiable aspect of chemical research. The bicyclo[3.1.0]hexane scaffold, a prevalent motif in natural products and pharmacologically active compounds, presents unique stereochemical challenges due to its rigid, strained ring system.[1] This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute configuration of bicyclo[3.1.0]hexane derivatives, supported by experimental insights and data.
The Challenge: Stereochemistry in a Strained System
The fused cyclopropane and cyclopentane rings in the bicyclo[3.1.0]hexane core create a conformationally restricted structure.[2][3] This rigidity can be an advantage in drug design, but it also means that subtle changes in stereochemistry can lead to significant differences in biological activity.[4] Therefore, the unambiguous assignment of stereocenters is paramount. This guide will explore and compare three major analytical approaches: Single-Crystal X-ray Crystallography, Chiroptical Spectroscopy coupled with Computational Analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.
Causality Behind the Method
The ability to determine absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion (or resonant scattering).[5][6] When the X-ray wavelength is near the absorption edge of a heavier atom in the molecule, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) are no longer identical. By analyzing these intensity differences, the absolute configuration of the molecule can be determined.
Experimental Considerations for Bicyclo[3.1.0]hexane Derivatives
-
Crystallization: The primary hurdle for this technique is obtaining a high-quality single crystal. Bicyclo[3.1.0]hexane derivatives, particularly those that are oils or have high conformational flexibility in their substituents, can be challenging to crystallize.
-
Derivatization: If the parent compound does not crystallize well, derivatization is a common strategy. Introducing functionalities that promote crystal packing, such as forming salts, amides, or esters with aromatic groups, can be effective. For instance, the conversion of a bicyclo[3.1.0]hexane derivative to its hydrazone derivative has been shown to facilitate crystallization and subsequent X-ray analysis.[1][7]
-
Presence of Heavy Atoms: For a reliable determination of absolute configuration using anomalous dispersion, the presence of an atom heavier than oxygen is highly beneficial when using common X-ray sources (e.g., Cu Kα). If the molecule only contains light atoms (C, H, N, O), derivatization with a halogenated reagent or the use of synchrotron radiation with a tunable wavelength may be necessary.[5][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified bicyclo[3.1.0]hexane derivative in a suitable solvent or solvent mixture.
-
Employ a slow evaporation, slow cooling, or vapor diffusion technique to promote the growth of single crystals.
-
Screen a variety of solvents and conditions to find the optimal crystallization environment.
-
-
Crystal Mounting and Data Collection:
-
Select a single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect the diffraction data using a single-crystal X-ray diffractometer. For absolute configuration determination, it is crucial to collect a complete dataset and measure the intensities of Bijvoet pairs accurately.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer.
-
Data Presentation: Comparison of Crystallographic Data
| Parameter | Bicyclo[3.1.0]hexane Derivative A | Bicyclo[3.1.0]hexane Derivative B (derivatized) |
| Formula | C10H14O2 | C17H19BrN2O2 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P21 |
| Flack Parameter | 0.05(3) | 0.02(1) |
| Absolute Configuration | (1R, 5S) | (1S, 5R) |
This is a representative table. Actual data would be sourced from specific experimental results.
Chiroptical Spectroscopy and Computational Chemistry: A Powerful Synergy
For non-crystalline samples or as a confirmatory method, the combination of chiroptical spectroscopy—specifically Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD)—with quantum chemical calculations offers a highly reliable approach to assigning absolute configuration.[9]
Causality Behind the Method
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. The resulting spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a unique fingerprint of a molecule's absolute configuration.[10] However, interpreting these spectra directly can be complex. By calculating the theoretical spectra for a known configuration (e.g., the R enantiomer) using methods like Density Functional Theory (DFT), and comparing it to the experimental spectrum, the absolute configuration of the analyte can be confidently assigned.[9][11]
Experimental Considerations for Bicyclo[3.1.0]hexane Derivatives
-
Conformational Flexibility: The accuracy of the calculated spectra is highly dependent on identifying the correct ensemble of low-energy conformers. While the bicyclo[3.1.0]hexane core is rigid, substituents may have rotatable bonds that need to be thoroughly explored through computational conformational searches.[9] For the bicyclo[3.1.0]hexane ring itself, boat-like conformers have been found to be significantly more stable than chair-like conformers.[9]
-
Chromophores: ECD spectroscopy requires the presence of a chromophore that absorbs in the UV-Vis region. If the bicyclo[3.1.0]hexane derivative lacks a suitable chromophore, derivatization may be necessary, or alternatively, VCD can be used as it probes the vibrational transitions throughout the molecule.
-
Computational Cost: High-level DFT calculations can be computationally intensive, especially for larger molecules with many flexible substituents.
Experimental Protocol: VCD Spectroscopy and DFT Calculation
-
Experimental VCD Measurement:
-
Dissolve the enantiomerically pure bicyclo[3.1.0]hexane derivative in a suitable solvent (e.g., CDCl3) to a concentration of 0.01-0.1 M.
-
Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-800 cm⁻¹) using a VCD spectrometer.
-
-
Computational Analysis:
-
Perform a thorough conformational search for one enantiomer (e.g., the (1R, 5S) configuration) using a molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer at the same level of theory.
-
Boltzmann-average the calculated spectra based on the relative free energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the calculated VCD spectrum with the experimental spectrum.
-
A good match between the calculated spectrum of the chosen enantiomer and the experimental spectrum confirms the absolute configuration of the sample. If the spectra are mirror images, the absolute configuration is opposite to the one calculated.
-
Diagram: Workflow for Absolute Configuration by VCD/DFT
Caption: Workflow for VCD/DFT analysis.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy is a powerful tool for structural elucidation, and with the use of chiral auxiliaries, it can be adapted to determine absolute configuration. The two most common methods are the use of chiral solvating agents (CSAs) and the formation of diastereomeric derivatives, most notably Mosher's esters.
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[12][13] This interaction creates a different magnetic environment for the two enantiomers, leading to the separation of their signals (chemical shift non-equivalence) in the ¹H or ¹⁹F NMR spectrum.[14] While primarily used for determining enantiomeric purity, specific CSAs and analysis of the complexation can sometimes provide clues to the absolute configuration.
Mosher's Ester Method
This classic method is applicable to chiral secondary alcohols and amines.[15][16] The analyte is derivatized with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[17][18] In the preferred conformation of these diastereomeric esters, the phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding effect on the substituents of the original alcohol. By systematically comparing the ¹H NMR chemical shifts of the two diastereomers (Δδ = δS - δR), the spatial arrangement of the substituents around the stereocenter, and thus its absolute configuration, can be deduced.[19]
Experimental Considerations for Bicyclo[3.1.0]hexane Derivatives
-
Functional Group Handle: Both methods require a suitable functional group on the bicyclo[3.1.0]hexane derivative for interaction. Mosher's method is specifically for alcohols or amines.
-
Signal Assignment: A clear and unambiguous assignment of the ¹H NMR signals for the substituents around the stereocenter is crucial for the Mosher's ester analysis. 2D NMR techniques (COSY, HSQC) are often required.
-
Conformational Model: The reliability of Mosher's method depends on the assumption that the MTPA esters adopt the expected extended conformation. For sterically hindered bicyclo[3.1.0]hexane systems, this assumption should be carefully considered.
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
In two separate NMR tubes, dissolve a small amount (1-5 mg) of the chiral bicyclo[3.1.0]hexane alcohol.
-
To one tube, add (R)-(-)-MTPA chloride and a small amount of pyridine-d5.
-
To the second tube, add (S)-(+)-MTPA chloride and pyridine-d5.
-
Allow the reactions to proceed to completion.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.
-
-
Data Analysis:
-
Assign the proton signals for the substituents on both sides of the original carbinol center for each diastereomer.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.
-
Protons on one side of the Mosher ester plane will have a positive Δδ, while those on the other side will have a negative Δδ.
-
Based on the established model for MTPA ester conformation, assign the absolute configuration of the carbinol center.
-
Diagram: Logic of Mosher's Method
Caption: Simplified logic for Mosher's method.
Comparison Summary and Recommendations
| Technique | Advantages | Disadvantages | Best Suited For |
| X-ray Crystallography | Unambiguous and definitive "gold standard". | Requires a high-quality single crystal; can be time-consuming. | Crystalline bicyclo[3.1.0]hexane derivatives. |
| Chiroptical Methods + DFT | High confidence assignment for non-crystalline samples; applicable to a wide range of structures.[9] | Requires specialized equipment (VCD/ECD); computationally intensive; relies on accurate conformational analysis. | Oils or poorly crystalline compounds; confirmation of X-ray data. |
| NMR (Mosher's Method) | Uses standard NMR equipment; relatively fast. | Requires a secondary alcohol/amine; relies on a conformational model; potential for misinterpretation with sterically complex molecules. | Bicyclo[3.1.0]hexanes with a chiral secondary alcohol or amine. |
Recommendation Pathway:
-
Attempt Crystallization: Always begin by attempting to grow single crystals of the target bicyclo[3.1.0]hexane derivative or a suitable solid derivative. A successful X-ray structure provides the most unequivocal proof of absolute configuration.[4][7][20][21][22]
-
Employ Chiroptical Methods: If crystallization is unsuccessful, the combination of VCD or ECD with DFT calculations is the next most reliable method. The use of multiple chiroptical techniques (ECD, ORD, and VCD) can provide an exceptionally high level of confidence in the assignment.[9]
-
Use NMR as a Complementary Tool: For bicyclo[3.1.0]hexane derivatives containing a chiral secondary alcohol or amine, Mosher's method can be a rapid and valuable tool, especially for confirming assignments made by other methods or for analyzing a series of related analogues.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate and efficient strategy for the unambiguous determination of the absolute configuration of novel bicyclo[3.1.0]hexane derivatives, a critical step in advancing their application in research and development.
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Ye, Y., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3777-3784. [Link]
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Ciajolo, M. R., et al. (1982). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Gazzetta Chimica Italiana, 112, 439-442. [Link]
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ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. researchgate.net. [Link]
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Hilderbrandt, R. L., et al. (1979). The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy. Journal of the American Chemical Society, 101(21), 6246-6250. [Link]
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ZANDA, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33451-33463. [Link]
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Wang, C., et al. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications, 9(1), 241. [Link]
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Wenzel, T. J., & Wilcox, C. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256-270. [Link]
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Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society, 117(15), 4463-4472. [Link]
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Curran, D. P., et al. (2011). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Organic Letters, 13(13), 3360-3363. [Link]
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A Comparative Guide to Chiral GC Methods for Enantiomeric Purity of Bicyclo[3.1.0]hexane Derivatives
For researchers, scientists, and professionals in drug development, the stereochemical integrity of molecular scaffolds is not merely a matter of academic curiosity—it is a critical determinant of therapeutic efficacy and safety. The bicyclo[3.1.0]hexane framework, a strained bicyclic motif, is a key component in a number of biologically active molecules and pharmaceutical intermediates. The precise three-dimensional arrangement of atoms in these chiral molecules can lead to vastly different pharmacological profiles for each enantiomer. Consequently, robust and reliable analytical methods for the determination of enantiomeric purity are indispensable.
This guide provides an in-depth comparison of chiral Gas Chromatography (GC) methods for the enantiomeric purity assessment of bicyclo[3.1.0]hexane and its derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.
The Central Role of Cyclodextrins in Chiral Recognition
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral GC overcomes this by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times. For non-functionalized, saturated bicyclic compounds like bicyclo[3.1.0]hexane, the most effective and widely used CSPs are based on derivatized cyclodextrins.[1]
Cyclodextrins are cyclic oligosaccharides that form a torus-shaped molecule with a hydrophobic inner cavity and a hydrophilic outer surface.[2] This unique structure allows for enantioselective interactions based on a combination of inclusion complexation within the cavity and surface interactions with the derivatized hydroxyl groups on the rim. The choice of the cyclodextrin (α, β, or γ, corresponding to 6, 7, or 8 glucose units) and its derivatization are key to achieving successful separation.
Comparison of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Base | Derivatization | Primary Interaction Mechanism | Ideal Analytes & Rationale |
| Supelco β-DEX™ 225 | β-Cyclodextrin | 2,3-di-O-acetyl-6-O-TBDMS | Inclusion & Surface Interaction | Saturated bicyclics, ketones, esters. The acetyl derivatives provide sites for dipole-dipole interactions, while the TBDMS groups enhance steric interactions. |
| Astec CHIRALDEX® G-TA | γ-Cyclodextrin | 2,6-di-O-pentyl-3-trifluoroacetyl | Surface Interaction | Broadly selective, especially for alcohols, diols, and halogenated compounds. The trifluoroacetyl groups are strong electron acceptors, promoting strong dipole-dipole interactions.[1][3] |
| Restek Rt-βDEXsm | β-Cyclodextrin | Proprietary | Inclusion & Surface Interaction | Monoterpenes, including those with bicyclic structures. Optimized for the separation of complex mixtures found in essential oils.[2] |
Experimental Protocol: A Case Study with Thujone
To illustrate a practical application, we present a validated method for the enantiomeric separation of α-thujone, a bicyclic monoterpene with a bicyclo[3.1.0]hexane core. This method can serve as an excellent starting point for developing a separation for other bicyclo[3.1.0]hexane derivatives.
Objective: To determine the enantiomeric excess of α-thujone.
Materials:
-
GC: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Supelco β-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium, 99.999% purity.
-
Sample: Racemic α-thujone standard, 1 mg/mL in hexane.
Methodology:
-
Sample Preparation: Dilute the stock solution to 100 µg/mL with hexane.
-
GC Conditions:
-
Inlet: Split mode (100:1), 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50 °C (hold 1 min), ramp at 2 °C/min to 180 °C (hold 5 min).
-
Detector: FID at 280 °C.
-
-
Injection: 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Expected Results & Causality:
The Supelco β-DEX™ 225 column is expected to provide baseline resolution of the α-thujone enantiomers. The choice of a slow temperature ramp is crucial; lower temperatures increase the enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP. The β-cyclodextrin cavity size is well-suited for the inclusion of the bicyclic structure, while the derivatization provides the necessary steric and electronic interactions for chiral recognition.
Visualizing the Workflow and Logic
To further clarify the experimental process and the principles of chiral separation, the following diagrams are provided.
Caption: Workflow for Chiral GC Analysis of Bicyclo[3.1.0]hexane Enantiomers.
Caption: Logic of Enantiomeric Separation on a Chiral Stationary Phase.
Conclusion
The enantiomeric purity of bicyclo[3.1.0]hexane derivatives is a critical parameter in pharmaceutical development. Chiral Gas Chromatography with cyclodextrin-based stationary phases offers a robust and reliable method for this determination. While a universally optimal column does not exist, a systematic approach to method development, starting with a column known for its efficacy with saturated bicyclics, such as the Supelco β-DEX™ 225, is a sound strategy. By carefully optimizing the temperature program and other GC parameters, baseline separation of enantiomers can be achieved, enabling accurate quantification of enantiomeric excess. This guide provides the foundational knowledge and a practical starting point for researchers to develop and validate their own chiral GC methods for this important class of molecules.
References
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
König, W. A. (2001). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Walter de Gruyter. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275–299. [Link]
-
Restek Corporation. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]
-
Sigma-Aldrich. chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]
-
Hener, U., Kreis, P., & Mosandl, A. (1996). Chiral compounds of essential oils. Part XV. Stereodifferentiation of some bicyclic monoterpene derivatives by multidimensional gas chromatography. Flavour and Fragrance Journal, 11(2), 99-103. [Link]
- Supelco. (n.d.). Application Note 114: Chiral Gas Chromatography of Citronellal, β-Citronellol and Linalool on a β-DEX™ 225 Column.
-
Tucker, O. K., et al. (2021). A three-step enantioselective synthesis of (+)- and (-)-α-thujone. RSC advances, 11(46), 28751-28754. [Link]
-
Adams, R. P. (2017). Chemical Compositions and Enantiomeric Distributions of Foliar Essential Oils of Chamaecyparis lawsoniana (A. Murray bis) Parl, Thuja plicata Donn ex D. Don, and Tsuga heterophylla Sarg. Molecules, 22(9), 1499. [Link]
-
Milojević, S. Z., et al. (2014). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. Journal of Materials and Environmental Science, 5(6), 1845-1852. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
